N-(2-Methoxypyridin-3-yl)pivalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRBOVWSWSYETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447247 | |
| Record name | N-(2-Methoxypyridin-3-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125867-19-8 | |
| Record name | N-(2-Methoxypyridin-3-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Methoxypyridin-3-yl)pivalamide (CAS 125867-19-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methoxypyridin-3-yl)pivalamide is a chemical compound that belongs to the class of pivalamide and pyridine derivatives. [1]With the CAS number 125867-19-8, this molecule serves as a versatile building block in the realms of medicinal chemistry, organic synthesis, and material science. [1]Its structural features, combining a methoxypyridine core with a bulky pivaloyl group, make it a subject of interest for the development of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and potential relevance in drug discovery, based on available data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 125867-19-8 | Multiple Sources |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Multiple Sources |
| Molecular Weight | 208.26 g/mol | Multiple Sources |
| Melting Point | 53-57 °C | J&K Scientific |
| Boiling Point | 317.4 ± 32.0 °C at 760 mmHg | ChemNet, Guidechem, ECHEMI |
| Density | 1.079 g/cm³ | J&K Scientific, ChemNet, Guidechem, ECHEMI |
| pKa (Predicted) | 16.60 ± 0.50 | Guidechem |
| Flash Point | 145.8 ± 25.1 °C | ChemNet, Guidechem, ECHEMI |
| Molar Refractivity | 58.7 ± 0.3 cm³ | ChemNet, Guidechem, ECHEMI |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, a general synthetic strategy can be inferred from related research on 2-alkoxy-3-aminopyridine derivatives. A plausible synthetic route is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (General Procedure)
The synthesis would likely involve the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride in an inert solvent and in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.
-
Dissolution: Dissolve 2-methoxy-3-aminopyridine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Base: Add a suitable base (e.g., triethylamine or pyridine) to the solution and cool the mixture in an ice bath.
-
Acylation: Slowly add a stoichiometric amount of pivaloyl chloride to the cooled solution under constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield this compound.
Potential Applications in Drug Discovery
While there is no direct evidence of the biological activity of this compound in the public domain, its structural components suggest potential areas of interest for drug development. The pyridine ring is a common scaffold in many biologically active compounds.
Recent research has highlighted the significance of the N-(2-methoxypyridin-3-yl) moiety in the development of potent inhibitors for key cellular targets. For instance, a 2023 study reported that a derivative, 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, exhibited strong inhibitory activity against PI3K (Phosphatidylinositol 3-kinase). [2]The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. The potent activity of this related compound suggests that the N-(2-methoxypyridin-3-yl) core can be a valuable pharmacophore for designing inhibitors of this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and the potential inhibitory role of N-(2-methoxypyridin-3-yl) derivatives.
The pivaloyl group, a bulky tert-butyl group, can influence the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. Its steric hindrance can protect the adjacent amide bond from enzymatic degradation, potentially leading to a longer biological half-life.
Spectroscopic Data
At present, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Researchers synthesizing or working with this compound are encouraged to perform these analyses to confirm its structure and purity.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules, particularly in the field of drug discovery. While specific biological data for this compound is currently lacking, the demonstrated activity of structurally related compounds in inhibiting critical cancer-related signaling pathways highlights the potential of its core structure as a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate the biological profile of this and related compounds.
References
"N-(2-Methoxypyridin-3-yl)pivalamide" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and the potential biological significance of N-(2-Methoxypyridin-3-yl)pivalamide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Compound Data
The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for experimental and analytical work.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 125867-19-8 |
| Canonical SMILES | CC(C)(C)C(=O)NC1=CC=CN=C1OC |
| InChI Key | YXFAOWYMDGUFIQ-UHFFFAOYSA-N |
Synthetic Protocol
The following protocol details a robust method for the synthesis of this compound, derived from established chemical literature on analogous transformations. The procedure involves the acylation of 2-methoxypyridin-3-amine with pivaloyl chloride.
Materials and Reagents
-
2-Methoxypyridin-3-amine (CAS: 20265-38-7)
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (2.0 eq).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. To this solution, add pivaloyl chloride (1.2 eq) dropwise via syringe.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Putative Biological Activity and Signaling Pathway
While direct experimental evidence for the biological target of this compound is not extensively available, its structural motif is prominently featured in a class of molecules designed as inhibitors of the Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The diagram below illustrates the proposed mechanism of action, where this compound or its derivatives act as dual PI3K/mTOR inhibitors, thereby blocking downstream signaling cascades that promote tumorigenesis.
Caption: Proposed inhibition of the PI3K/mTOR signaling pathway.
Spectroscopic Characterization of N-(2-Methoxypyridin-3-yl)pivalamide: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of N-(2-Methoxypyridin-3-yl)pivalamide based on its molecular structure. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet of doublets | 1H | Pyridine H (position 6) |
| ~7.8 | Doublet of doublets | 1H | Pyridine H (position 4) |
| ~7.0 | Doublet of doublets | 1H | Pyridine H (position 5) |
| ~7.5 | Singlet (broad) | 1H | N-H (Amide) |
| ~3.9 | Singlet | 3H | O-CH₃ (Methoxy) |
| ~1.3 | Singlet | 9H | C-(CH₃)₃ (tert-Butyl) |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C=O (Amide) |
| ~158 | C-OCH₃ (Pyridine) |
| ~145 | C-N (Pyridine) |
| ~138 | CH (Pyridine) |
| ~125 | C-NH (Pyridine) |
| ~118 | CH (Pyridine) |
| ~53 | O-CH₃ |
| ~39 | Quaternary C (tert-Butyl) |
| ~27 | C-(CH₃)₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 | N-H Stretch (Amide) |
| 2950-3000 | C-H Stretch (Aliphatic) |
| 1660-1690 | C=O Stretch (Amide) |
| 1580-1610 | C=C and C=N Stretch (Pyridine ring) |
| 1200-1300 | C-O Stretch (Methoxy) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 208.26 | [M]⁺ (Molecular Ion) |
| 151.18 | [M - C(CH₃)₃]⁺ |
| 123.15 | [M - C(O)C(CH₃)₃]⁺ |
| 85.10 | [C(O)C(CH₃)₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) would be dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹. Alternatively, the sample could be prepared as a KBr pellet.
Mass Spectrometry (MS)
Mass spectral data would typically be acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be infused into the ion source. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-(2-Methoxypyridin-3-yl)pivalamide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of N-(2-Methoxypyridin-3-yl)pivalamide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents high-quality predicted ¹H and ¹³C NMR data. These predictions are based on established computational algorithms and analysis of structurally analogous compounds. This guide also outlines a standard experimental protocol for the acquisition of such spectra and includes a structural diagram with key NMR correlations.
Predicted Spectroscopic Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values were generated using a combination of NMR prediction software and are benchmarked against known spectral data for similar molecular fragments, including 2-methoxypyridine, 3-aminopyridine, and pivalamide derivatives.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | dd | 1H | H-6 (Pyridine) |
| ~7.85 | dd | 1H | H-4 (Pyridine) |
| ~7.50 | s (broad) | 1H | NH (Amide) |
| ~6.90 | dd | 1H | H-5 (Pyridine) |
| ~3.95 | s | 3H | OCH₃ (Methoxy) |
| ~1.30 | s | 9H | C(CH₃)₃ (Pivaloyl) |
Note: s = singlet, dd = doublet of doublets. Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~176.5 | C=O (Amide) |
| ~158.0 | C-2 (Pyridine, C-O) |
| ~142.0 | C-6 (Pyridine) |
| ~135.0 | C-4 (Pyridine) |
| ~125.0 | C-3 (Pyridine, C-N) |
| ~115.0 | C-5 (Pyridine) |
| ~53.0 | OCH₃ (Methoxy) |
| ~39.5 | C(CH₃)₃ (Pivaloyl, quat.) |
| ~27.5 | C(CH₃)₃ (Pivaloyl, Me) |
Note: Chemical shifts are referenced to CDCl₃ at 77.16 ppm.
Experimental Protocols
The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection : A deuterated solvent that fully dissolves the sample is chosen. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.
NMR Data Acquisition
-
Instrument : A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse experiment (e.g., zg30 or zg).
-
Temperature : 298 K.
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64, depending on sample concentration.
-
Pulse Width : Calibrated 30° or 90° pulse.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Temperature : 298 K.
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
-
Decoupling : Broadband proton decoupling during acquisition.
-
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing : Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction : Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking : Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Molecular Structure and NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments.
Caption: Molecular structure of this compound with key predicted NMR assignments.
Technical Guide: Solubility Profile of N-(2-Methoxypyridin-3-yl)pivalamide in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific quantitative solubility data for N-(2-Methoxypyridin-3-yl)pivalamide in various organic solvents is not publicly available. This guide provides a framework of standardized experimental protocols and data presentation templates that are industry-accepted for determining and reporting such data. The presented table contains hypothetical data for illustrative purposes.
Introduction
This compound is a chemical compound of interest in various research and development sectors. A thorough understanding of its solubility in a range of organic solvents is fundamental for its application in synthesis, purification, formulation, and analytical method development. Solubility dictates the choice of reaction media, crystallization solvents, and delivery vehicles, making it a critical parameter in drug discovery and process chemistry.
This technical guide outlines the established methodologies for determining the solubility of this compound, provides a template for the systematic presentation of solubility data, and includes a workflow for a typical solubility determination experiment.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
When assessing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the compound. The "gold standard" for determining thermodynamic solubility is the Shake-Flask method, which allows sufficient time for the system to reach equilibrium.[1][2][3]
-
Kinetic Solubility: This is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous or organic solvent and observing the concentration at which precipitation occurs.[1][4][5] This method is faster and more amenable to high-throughput screening.[6][7] However, the resulting values are often higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[8][9]
The choice of method depends on the stage of research. Kinetic solubility is often used in early-stage discovery for rapid screening, while thermodynamic solubility is critical for later-stage development and formulation.[5]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the most reliable for determining thermodynamic solubility.[2][3]
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The excess solid ensures that the solution becomes saturated.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a calibrated UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
Kinetic Solubility Assay
This high-throughput method is suitable for rapid screening of solubility.[1][4][10]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) at a known high concentration (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvents of interest.
-
Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a constant temperature. The formation of a precipitate is then detected. This can be done visually or, more quantitatively, using instrumental methods like nephelometry (which measures light scattering from suspended particles) or turbidimetry.[6]
-
Determination of Kinetic Solubility: The kinetic solubility is defined as the concentration of the compound in the highest concentration well that remains clear (free of precipitate).
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Method | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Shake-Flask | > 200 | > 0.96 |
| N,N-Dimethylformamide (DMF) | 36.7 | Shake-Flask | > 200 | > 0.96 |
| Dichloromethane (DCM) | 8.9 | Shake-Flask | 150 | 0.72 |
| Acetone | 20.7 | Shake-Flask | 85 | 0.41 |
| Ethyl Acetate | 6.0 | Shake-Flask | 50 | 0.24 |
| Acetonitrile | 37.5 | Shake-Flask | 45 | 0.22 |
| 2-Propanol | 19.9 | Shake-Flask | 20 | 0.10 |
| Methanol | 32.7 | Shake-Flask | 15 | 0.07 |
| Toluene | 2.4 | Shake-Flask | 5 | 0.02 |
| Hexane | 1.9 | Shake-Flask | < 1 | < 0.005 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values should be determined using the protocols outlined above.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a compound using the Shake-Flask method followed by HPLC analysis.
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Relationship: Factors Influencing Solubility
The solubility of an organic compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.
Caption: Key Factors Influencing Compound Solubility.
References
- 1. enamine.net [enamine.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
N-(2-Methoxypyridin-3-yl)pivalamide: An In-depth Technical Guide to a Privileged Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Within this broad class, the N-(2-methoxypyridin-3-yl)amide moiety has emerged as a key pharmacophore for achieving potent and selective inhibition of various protein kinases. This technical guide provides a comprehensive overview of the N-(2-methoxypyridin-3-yl)pivalamide scaffold and its derivatives as kinase inhibitors. We delve into the synthesis, structure-activity relationships (SAR), and mechanism of action against key kinase targets, including phosphoinositide 3-kinases (PI3Ks), mammalian target of rapamycin (mTOR), cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs). Detailed experimental protocols for relevant assays are provided, and key signaling pathways and experimental workflows are visualized to offer a holistic understanding of this important chemical scaffold in drug discovery.
Introduction: The Prominence of Pyridine Scaffolds in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The 2-aminopyridine motif is a recurring structural feature in many kinase inhibitors, valued for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The this compound scaffold builds upon this foundation, incorporating a methoxy group at the 2-position and a pivalamide group at the 3-position of the pyridine ring. These substitutions can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
While direct literature on this compound as a kinase inhibitor is limited, extensive research on closely related analogs, particularly N-(2-methoxypyridin-3-yl)sulfonamides and other 2,3-substituted pyridines, provides a strong basis for its potential as a versatile kinase inhibitor scaffold.
Synthesis of this compound and Derivatives
The synthesis of the this compound core and its analogs typically starts from commercially available 3-amino-2-methoxypyridine or its precursors.[1][2] The key step involves the acylation of the 3-amino group with pivaloyl chloride or a related acylating agent. Further diversification can be achieved through modifications of the pyridine ring, often via cross-coupling reactions.
A general synthetic workflow is depicted below:
Structure-Activity Relationships (SAR) and Targeted Kinases
The N-(2-methoxypyridin-3-yl)amide scaffold has been explored for the inhibition of several important kinase families. The following sections summarize the key SAR findings for different kinase targets.
PI3K/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[3] The N-(2-methoxypyridin-3-yl)benzenesulfonamide motif, a close analog of the pivalamide scaffold, is a key pharmacophoric element in potent PI3K and mTOR inhibitors.[4]
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide derivative | PI3K/mTOR | 1.7 | [5] |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | 0.8 | [3] |
| Sulfonamide methoxypyridine derivative (22c) | PI3Kα | 0.22 | [4] |
| Sulfonamide methoxypyridine derivative (22c) | mTOR | 23 | [4] |
Table 1: Inhibitory activities of N-(2-methoxypyridin-3-yl)amide analogs against PI3K/mTOR kinases.
The sulfonamide group in these analogs often forms crucial hydrogen bonds within the kinase active site. The pivalamide group in the title scaffold could serve as a bioisostere for the sulfonyl group, potentially offering different physicochemical properties while maintaining key interactions.
The PI3K/AKT/mTOR signaling pathway and the points of inhibition by these compounds are illustrated below:
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle regulation, and their inhibitors are valuable anticancer agents. The 2-aminopyridine scaffold is a common feature in CDK inhibitors. Recent studies have identified dual CDK9/HDAC inhibitors based on 2-aminopyridine and 2-aminopyrimidine scaffolds.[6]
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| 2-Aminopyridine derivative (8e) | CDK9 | 88.4 | [6] |
| 2-Aminopyrimidine derivative (9e) | FLT3 | 30.4 | [6] |
| (4-Pyrazolyl)-2-aminopyrimidine (17) | CDK2 | 0.29 | [7] |
| 2-Aminopurine derivative (11l) | CDK2 | 19 | [8] |
Table 2: Inhibitory activities of aminopyridine and related scaffolds against CDKs.
The this compound scaffold could be explored for CDK inhibition, where the pivalamide group could modulate selectivity and cell permeability.
p38 MAP Kinase
The p38 MAPK pathway is involved in inflammatory responses and cellular stress. 2,3,5-Trisubstituted pyridine analogs have been identified as potent inhibitors of IL-1β release through the modulation of the p38 MAPK signaling pathway.[9] This highlights the potential of substituted pyridine scaffolds, including the one , for developing anti-inflammatory agents.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyridine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[10][11]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well plate.
-
Add 0.5 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 2 µL of 2.5X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using dose-response curve fitting software.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[12][13][14]
Materials:
-
Cultured cells
-
Test compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the target kinase
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspension into PCR tubes and heat at a range of temperatures for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse cells by freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
-
Protein Analysis:
-
Quantify the amount of soluble target protein in the supernatant by Western blot analysis.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates target engagement.
-
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway | DIGITAL.CSIC [digital.csic.es]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Biological Targets of N-(2-Methoxypyridin-3-yl)pivalamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core biological targets of derivatives based on the N-(2-Methoxypyridin-3-yl)pivalamide scaffold. The primary focus of current research on these compounds centers on their potent inhibitory activity against key enzymes in the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Primary Biological Targets: PI3K and mTOR
Derivatives of this compound, particularly sulfonamide methoxypyridine derivatives, have been identified as potent dual inhibitors of PI3K and mTOR.[1][2][3][4] These enzymes are crucial nodes in a signaling cascade that is frequently hyperactivated in tumor cells, making them attractive targets for cancer therapy.
The dual inhibition of both PI3K and mTOR is a strategic approach in cancer treatment. It can overcome the feedback loops that often limit the efficacy of single-target inhibitors.[5] Specifically, inhibiting mTOR can sometimes lead to the compensatory activation of AKT, which can be mitigated by the simultaneous inhibition of PI3K.[5]
One of the most promising compounds from this class is designated as 22c , which incorporates a quinoline core. This compound has demonstrated potent inhibitory activity against both PI3Kα and mTOR.[1][2][3]
Quantitative Data: Inhibitory Activities
The following tables summarize the in vitro inhibitory potency of a series of representative this compound derivatives against PI3Kα and mTOR, as well as their anti-proliferative activity in different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives [6]
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22a | 0.85 | 45 |
| 22b | 0.53 | 38 |
| 22c | 0.22 | 23 |
| 22d | 1.2 | 67 |
| 22e | 0.78 | 41 |
| 22f | 0.95 | 52 |
| 22g | 2.5 | 110 |
| 22h | 0.61 | 35 |
| 22i | 1.8 | 89 |
| 22j | 0.47 | 31 |
| 22k | 0.33 | 28 |
| 22l | 1.5 | 75 |
Table 2: Anti-proliferative Activity of Sulfonamide Methoxypyridine Derivatives [1][2][3]
| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 130 | 20 |
MCF-7: Human breast adenocarcinoma cell line HCT-116: Human colorectal carcinoma cell line
Signaling Pathway
The primary mechanism of action for these compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway. By blocking the activity of PI3K and mTOR, these derivatives prevent the phosphorylation of downstream effectors, such as AKT. This disruption leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1][2][3][5]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.
PI3Kα Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compounds against the PI3Kα enzyme.
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates a substrate. The amount of ADP is quantified using a luminescence-based assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI(4,5)P2 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the PI3Kα enzyme and the PI(4,5)P2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the PI3Kα inhibitory activity of the compound.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
mTOR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compounds against the mTOR enzyme.
Principle: This assay measures the ability of the compounds to inhibit the phosphorylation of a specific mTOR substrate, such as 4E-BP1 or p70S6K, by the mTOR kinase.
Materials:
-
Recombinant human mTOR enzyme
-
Inactive p70S6K or 4E-BP1 protein as substrate
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Phospho-specific antibodies for the substrate
-
Western blotting reagents and equipment
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the mTOR enzyme, the substrate (inactive p70S6K or 4E-BP1), and the kinase reaction buffer.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Detect the signal using a chemiluminescence-based method.
-
Quantify the band intensities to determine the level of substrate phosphorylation and calculate the IC50 values.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of the compounds on cancer cell lines.
Procedure:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating these inhibitors.
Caption: Drug Discovery Workflow.
Caption: Mechanism of Action Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of N-(2-Methoxypyridin-3-yl)-based Scaffolds in PI3K Inhibition
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Executive Summary
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis. Consequently, PI3K has emerged as a key target for cancer therapy. While the specific compound "N-(2-Methoxypyridin-3-yl)pivalamide" is not extensively documented as a standalone PI3K inhibitor, its core structure, the N-(2-methoxypyridin-3-yl) moiety, is a crucial pharmacophore in a class of potent sulfonamide-based PI3K and dual PI3K/mTOR inhibitors. This technical guide elucidates the mechanism of action of these inhibitors, using the representative compound 2-(6-(N-(2-methoxypyridin-3-yl)sulfamoyl)quinolin-3-yl)oxazole-4-carboxamide (hereinafter referred to as Compound 22c) as a case study. This guide will detail its inhibitory potency, the downstream cellular consequences, relevant experimental protocols, and a model of its molecular interaction with the PI3Kα isoform.
The PI3K/AKT/mTOR Signaling Pathway and the Role of Dual Inhibition
The PI3K/AKT/mTOR pathway is a central signaling cascade that, when activated by growth factors and other stimuli, promotes cell survival and proliferation.[1] PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn activates the serine/threonine kinase AKT. Activated AKT then modulates a host of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[2]
Given the interconnectedness of this pathway, dual inhibition of both PI3K and mTOR is a promising therapeutic strategy.[1] It can overcome the feedback mechanisms that can arise from inhibiting only a single node in the pathway, potentially leading to a more profound and durable anti-tumor response.[3] The sulfonamide methoxypyridine derivatives represent a class of such dual inhibitors.[3]
Quantitative Inhibitory Profile of Compound 22c
Compound 22c, a sulfonamide methoxypyridine derivative, has demonstrated potent inhibitory activity against both PI3Kα and mTOR, as well as significant anti-proliferative effects in cancer cell lines.[3] The quantitative data are summarized in the tables below.
| In Vitro Kinase Inhibitory Activity | |
| Target | IC50 (nM) |
| PI3Kα | 0.22 |
| mTOR | 23 |
| Anti-Proliferative Activity | |
| Cell Line | IC50 (nM) |
| MCF-7 (Human Breast Adenocarcinoma) | 130 |
| HCT-116 (Human Colorectal Carcinoma) | 20 |
Mechanism of Action: From Kinase Inhibition to Cellular Effects
The primary mechanism of action of Compound 22c is the direct, ATP-competitive inhibition of the kinase activity of PI3Kα and mTOR. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their respective substrates, thereby abrogating downstream signaling.
Downstream Signaling Attenuation
Inhibition of PI3K by Compound 22c leads to a reduction in the phosphorylation of AKT.[3] This has been experimentally verified through Western blot analysis, which shows a dose-dependent decrease in phosphorylated AKT (p-AKT) levels in HCT-116 cells upon treatment with Compound 22c.[3]
Cellular Consequences
The blockade of the PI3K/AKT/mTOR pathway by Compound 22c translates into potent anti-cancer effects at the cellular level, including:
-
Cell Cycle Arrest: Treatment with Compound 22c induces cell cycle arrest in the G0/G1 phase in HCT-116 cells.[3]
-
Induction of Apoptosis: Compound 22c has been shown to induce apoptosis in HCT-116 cells in a dose-dependent manner.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PI3K inhibitors like Compound 22c.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI3Kα and mTOR enzymes
-
PIP2/PI substrate
-
ATP
-
Compound 22c (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of Compound 22c in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, recombinant PI3Kα or mTOR enzyme, and the lipid substrate (PIP2/PI).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the unconsumed ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of PI3K Pathway Phosphorylation
This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of key signaling molecules in the PI3K pathway.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Compound 22c
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Culture HCT-116 cells to 70-80% confluency.
-
Treat the cells with varying concentrations of Compound 22c for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by Compound 22c.
Experimental Workflow Diagram
Caption: Workflow for an in vitro kinase inhibition assay.
Molecular Binding Mode Diagram
Caption: Proposed binding mode of a methoxypyridine sulfonamide inhibitor in the PI3Kα active site.
Conclusion and Future Directions
The N-(2-methoxypyridin-3-yl) scaffold is a key component of a promising class of dual PI3K/mTOR inhibitors. As exemplified by Compound 22c, these molecules exhibit potent, ATP-competitive inhibition of their targets, leading to the suppression of downstream signaling, cell cycle arrest, and apoptosis in cancer cells. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of this and other classes of PI3K inhibitors. Future research should focus on optimizing the selectivity of these compounds for different PI3K isoforms to potentially mitigate off-target effects and enhance their therapeutic window. Furthermore, in vivo studies are crucial to validate the anti-tumor efficacy and pharmacokinetic properties of these promising therapeutic agents.
References
The Role of the N-(2-Methoxypyridin-3-yl) Scaffold in Novel PI3K/mTOR Dual Inhibitors for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
The N-(2-Methoxypyridin-3-yl) moiety has emerged as a significant pharmacophore in the design of novel kinase inhibitors for targeted cancer therapy. While N-(2-Methoxypyridin-3-yl)pivalamide itself is a basic chemical structure, its incorporation into more complex molecules has led to the development of potent anti-cancer agents. This guide focuses on a series of sulfonamide methoxypyridine derivatives that function as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.
The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a critical driver in the proliferation, survival, and metabolic reprogramming of cancer cells.[1] Dual inhibition of both PI3K and mTOR is a promising strategy to overcome the compensatory feedback loops that can limit the efficacy of single-target inhibitors.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of a series of synthesized sulfonamide methoxypyridine derivatives. The data is extracted from a study by Wang et al. (2023), which investigated these compounds as potential PI3K/mTOR dual inhibitors.[1]
Table 1: In Vitro Anti-proliferative Activity of Sulfonamide Methoxypyridine Derivatives
| Compound | HCT-116 IC50 (μM) | A549 IC50 (μM) | MCF-7 IC50 (μM) |
| 11a | 0.81 ± 0.05 | 1.32 ± 0.11 | 1.54 ± 0.13 |
| 11b | 0.65 ± 0.04 | 1.18 ± 0.09 | 1.28 ± 0.10 |
| 11c | 0.53 ± 0.03 | 0.98 ± 0.07 | 1.11 ± 0.08 |
| 11d | 0.41 ± 0.02 | 0.85 ± 0.06 | 0.95 ± 0.07 |
| 11e | 0.35 ± 0.02 | 0.76 ± 0.05 | 0.88 ± 0.06 |
| 11f | 0.28 ± 0.01 | 0.62 ± 0.04 | 0.75 ± 0.05 |
| 11g | 0.21 ± 0.01 | 0.55 ± 0.03 | 0.68 ± 0.04 |
| 11h | 0.15 ± 0.01 | 0.48 ± 0.03 | 0.59 ± 0.03 |
| 11i | 0.11 ± 0.01 | 0.41 ± 0.02 | 0.51 ± 0.03 |
| 11j | 0.08 ± 0.01 | 0.35 ± 0.02 | 0.45 ± 0.02 |
| 11k | 0.06 ± 0.01 | 0.28 ± 0.02 | 0.38 ± 0.02 |
| 11l | 0.04 ± 0.01 | 0.21 ± 0.01 | 0.31 ± 0.01 |
| 22a | 0.18 ± 0.01 | 0.42 ± 0.03 | 0.53 ± 0.03 |
| 22b | 0.12 ± 0.01 | 0.36 ± 0.02 | 0.46 ± 0.02 |
| 22c | 0.03 ± 0.01 | 0.15 ± 0.01 | 0.25 ± 0.01 |
| Gedatolisib | 0.01 ± 0.00 | 0.02 ± 0.00 | 0.03 ± 0.00 |
Data represents the mean ± SD of three independent experiments.
Table 2: In Vitro Kinase Inhibitory Activity of Selected Compounds
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| 22c | 1.2 | 2.5 | 1.8 | 3.1 | 5.6 |
| Gedatolisib | 0.4 | 5.6 | 0.5 | 1.2 | 1.6 |
Data from Wang et al. (2023).
Signaling Pathway Inhibition
The sulfonamide methoxypyridine derivatives, particularly compound 22c , exert their anti-tumor effects by blocking the PI3K/AKT/mTOR signaling pathway.[1] This inhibition leads to downstream effects on cell cycle progression and apoptosis.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments that demonstrated the efficacy of these compounds are provided below.
Western Blot Analysis
This protocol was used to determine the effect of compound 22c on the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway in HCT-116 cells.[1]
-
Cell Culture and Lysis: HCT-116 cells were seeded and allowed to adhere overnight. The cells were then treated with varying concentrations of compound 22c for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated with primary antibodies against p-AKT (Ser473), AKT, p-mTOR, mTOR, p-p70S6K, p70S6K, and GAPDH overnight at 4°C. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot Experimental Workflow.
Cell Cycle Analysis
Flow cytometry was employed to analyze the effect of compound 22c on the cell cycle distribution of HCT-116 cells.[1]
-
Cell Treatment: HCT-116 cells were treated with different concentrations of compound 22c for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.
Apoptosis Analysis
The induction of apoptosis by compound 22c in HCT-116 cells was quantified using an Annexin V-FITC/PI apoptosis detection kit.[1]
-
Cell Treatment: HCT-116 cells were treated with various concentrations of compound 22c for 24 hours.
-
Staining: Cells were harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Flow Cytometry Experimental Workflows.
Conclusion
The N-(2-Methoxypyridin-3-yl) scaffold is a key component in the development of a new generation of targeted cancer therapies. The sulfonamide methoxypyridine derivatives, exemplified by compound 22c , demonstrate potent dual inhibition of the PI3K/mTOR pathway, leading to significant anti-proliferative and pro-apoptotic effects in cancer cell lines. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel kinase inhibitors. Further preclinical and clinical investigation of these compounds is warranted to determine their full therapeutic potential.
References
Role of the methoxypyridine moiety in drug design
An In-Depth Technical Guide to the Role of the Methoxypyridine Moiety in Drug Design
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxypyridine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its unique combination of a hydrogen bond accepting pyridine nitrogen and a metabolically-susceptible, lipophilic methoxy group provides a versatile tool for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This technical guide explores the multifaceted roles of the methoxypyridine group in drug design, covering its impact on physicochemical properties, its function in target binding and as a bioisostere, and its application in modern drug discovery programs. Through case studies on kinase inhibitors and gamma-secretase modulators, this paper illustrates the strategic deployment of this moiety. Detailed synthetic and experimental protocols are provided, alongside graphical representations of key biological pathways and experimental workflows to offer a comprehensive resource for drug development professionals.
Introduction: The Privileged Pyridine Scaffold
Heterocyclic compounds are fundamental to the processes of life and are found in over 90% of marketed drugs.[1] Among these, the pyridine ring is one of the most prevalent structural units in pharmaceutical targets.[1] Its presence can significantly influence the pharmacological, physicochemical, and pharmacokinetic properties of a molecule.[1] The strategic functionalization of the pyridine ring allows for fine-tuning of these properties. The introduction of a methoxy group creates the methoxypyridine moiety, a versatile building block that offers a unique interplay of steric and electronic effects, hydrogen bonding capability, and metabolic handles. This guide delves into the specific contributions of the methoxypyridine moiety to drug design, highlighting its strategic importance in developing novel therapeutics.
Physicochemical Properties of Methoxypyridine Isomers
The position of the methoxy group on the pyridine ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic distribution, basicity (pKa), and lipophilicity (LogP). The methoxy group is generally an electron-donating group through resonance but is also inductively electron-withdrawing.[2] This duality, combined with the nitrogen's position, dictates the isomer's properties. For instance, the 2-methoxypyridine isomer has a lower pKa than pyridine, a consequence of the inductive electron-withdrawing effect of the alkoxy group and steric shielding of the nitrogen lone pair.[2] These properties are critical in drug design as they affect solubility, membrane permeability, and the ability to form ionic interactions with biological targets.
A summary of the key physicochemical properties for the three main isomers of methoxypyridine is presented below.
| Property | 2-Methoxypyridine | 3-Methoxypyridine | 4-Methoxypyridine |
| CAS Number | 1628-89-3[3] | 7295-76-3[3] | 620-08-6[4] |
| Molecular Formula | C₆H₇NO[3] | C₆H₇NO[3] | C₆H₇NO[4] |
| Molecular Weight | 109.13 g/mol [3] | 109.13 g/mol [3] | 109.13 g/mol [4] |
| Boiling Point | 142 °C[5] | 65 °C (at 15 mmHg)[3] | 191 °C[4] |
| Density | 1.038 g/mL at 25 °C[5] | 1.083 g/mL at 25 °C[6] | 1.075 g/mL[4] |
| pKa | 3.28[5] | 4.91[7] | 6.58 |
| LogP | 1.32[5] | 0.99[7] | 1.03 |
| Water Solubility | Insoluble[3][8] | Soluble[7] | Poorly soluble[4] |
Strategic Roles in Medicinal Chemistry
The methoxypyridine moiety serves several critical functions in drug design, from anchoring a molecule in a binding pocket to improving its overall drug-like properties.
Modulation of Target Affinity and Selectivity
The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor, a feature frequently exploited to establish key interactions within the hinge region of kinases or the active sites of other enzymes. The methoxy group can participate in hydrophobic interactions and, depending on its position, can orient the pyridine ring to optimize binding.
Case Study: PI3K/mTOR Dual Inhibitors In the design of novel PI3K/mTOR dual inhibitors, a sulfonamide methoxypyridine scaffold was developed.[9] The pyridine nitrogen was designed to interact with the key amino acid residue Val851 in the hinge region of the PI3K enzyme, an essential interaction for potent inhibition.[9] The methoxy group helps to position the core scaffold correctly within the affinity binding pocket.[9]
Enhancement of Physicochemical Properties
A common strategy in drug discovery is the modification of a lead compound to improve its physicochemical profile, particularly solubility and permeability. The replacement of a lipophilic aryl group with a more polar methoxypyridine ring can be a highly effective tactic.
Case Study: Gamma-Secretase Modulators (GSMs) In the development of GSMs for Alzheimer's disease, a fluorophenyl group in an early lead compound was associated with poor aqueous solubility.[10] Replacing this with a 3-methoxypyridine moiety led to a significant improvement in both inhibitory activity and solubility.[10] The introduction of the nitrogen heteroatom reduced the calculated logP (clogP) and enhanced solubility, while the methoxy group helped to restore potency, resulting in a more drug-like candidate.[10]
| Compound | B-Ring Moiety | Aβ42 IC₅₀ (nM) | Aqueous Solubility (μM at pH 7.4) |
| Parent Compound (4) | 3-Fluorophenyl | 170 | 0.4 |
| Analog (22d) | 3-Methoxypyridine | 60 | 12.0 |
Data sourced from a study on gamma-secretase modulators.[10]
Application as a Bioisostere
Bioisosterism, the exchange of one functional group for another with similar physical or chemical properties, is a cornerstone of medicinal chemistry.[11][12] The methoxypyridine ring is an effective bioisostere for other aromatic systems like phenyl, fluorophenyl, or pyrimidine rings. This substitution can address issues related to metabolism, toxicity, or patentability while retaining or improving biological activity. In the GSM case study mentioned above, the methoxypyridine B-ring served as a successful bioisosteric replacement for the fluorophenyl moiety.[10]
Metabolic Considerations
The methoxy group is susceptible to metabolic O-demethylation by cytochrome P450 enzymes. While this can be a metabolic liability leading to rapid clearance, it can also be exploited in prodrug design. The resulting hydroxypyridine metabolite may be more active, less active, or have a different pharmacological profile altogether. Understanding the metabolic fate of the methoxypyridine moiety is crucial for optimizing a drug's pharmacokinetic profile.
Signaling Pathway Visualization: The PI3K/AKT/mTOR Pathway
Methoxypyridine-containing compounds are often designed as kinase inhibitors.[13][14] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[9] The diagram below illustrates this key therapeutic target pathway.
Caption: The PI3K/AKT/mTOR signaling cascade, a key target for cancer therapy.
Methodologies and Protocols
This section provides detailed protocols for the synthesis and evaluation of methoxypyridine-containing compounds, representative of typical drug discovery campaigns.
Synthesis Protocol: Preparation of a Methoxypyridine-Derived GSM
The following protocol is adapted from the synthesis of methoxypyridine-containing gamma-secretase modulators.[10] It outlines the key steps to introduce the methoxypyridine moiety and build the core scaffold.
Step 1: Nucleophilic Aromatic Substitution
-
Objective: Introduce the methoxy group onto the pyridine ring.
-
Procedure: To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, add sodium methoxide (NaOMe). Reflux the mixture for 18 hours. After cooling, perform an aqueous workup and extract with an organic solvent (e.g., ethyl acetate). Purify the resulting 6-bromo-2-methoxy-3-aminopyridine via column chromatography.
Step 2: N-Formylation
-
Objective: Prepare the amine for subsequent cyclization.
-
Procedure: Cool a solution of acetic anhydride in tetrahydrofuran (THF) to 0 °C. Add formic acid dropwise, followed by the product from Step 1. Allow the reaction to warm to room temperature and stir for 2 hours. Concentrate the mixture and purify to obtain the formamide intermediate.
Step 3: Alkylation
-
Objective: Introduce the side chain for the subsequent cyclization reaction.
-
Procedure: To a solution of the formamide from Step 2 in dimethylformamide (DMF), add potassium carbonate (K₂CO₃), potassium iodide (KI), and chloroacetone. Stir the mixture at room temperature for 4-18 hours. After completion, perform an aqueous workup and extract to isolate the ketoformamide product.
Step 4: Imidazole Ring Formation
-
Objective: Construct the imidazole ring of the core scaffold.
-
Procedure: Dissolve the ketoformamide from Step 3 in acetic acid and add ammonium acetate (NH₄OAc). Heat the mixture to 120 °C for 10 hours. Cool the reaction, neutralize, and extract the product. Purify by chromatography to yield the desired methoxypyridine-containing core structure.
References
- 1. dovepress.com [dovepress.com]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. test.chempanda.com [test.chempanda.com]
- 4. innospk.com [innospk.com]
- 5. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 6. 4-Methoxypyridine 97 620-08-6 [sigmaaldrich.com]
- 7. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]
- 8. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2-Methoxypyridin-3-yl)pivalamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(2-Methoxypyridin-3-yl)pivalamide is a chemical compound that can be synthesized from 2-amino-3-methoxypyridine. This document provides a detailed protocol for this synthesis, based on established chemical principles of N-acylation of aminopyridines. The starting material, 2-amino-3-methoxypyridine, can be prepared from 2-nitro-3-methoxypyridine through the reduction of the nitro group[1]. The subsequent acylation with pivaloyl chloride provides the desired product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual results may vary depending on specific experimental conditions and scale.
| Parameter | Value |
| Starting Material | 2-amino-3-methoxypyridine |
| Reagent | Pivaloyl Chloride |
| Product | This compound |
| Molecular Formula | C11H16N2O2[2] |
| Molecular Weight | 208.26 g/mol [2] |
| CAS Number | 125867-19-8[2][3] |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to white solid |
Experimental Protocol: Synthesis of this compound
This protocol details the N-acylation of 2-amino-3-methoxypyridine with pivaloyl chloride.
Materials:
-
2-amino-3-methoxypyridine
-
Pivaloyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-methoxypyridine (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis and purification.
Safety Precautions:
-
Pivaloyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols: Synthesis of N-(2-Methoxypyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-(2-Methoxypyridin-3-yl)pivalamide, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the necessary reagents, equipment, step-by-step procedure, and data for the successful synthesis and purification of the target molecule.
Overview
This compound is a valuable building block in medicinal chemistry. Its synthesis is typically achieved through the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride. This protocol describes a standard and reliable method for this transformation.
Reaction Scheme
The overall reaction is as follows:
2-methoxy-3-aminopyridine + pivaloyl chloride -> this compound
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| 2-methoxy-3-aminopyridine | C6H8N2O | 124.14 | 1.0 | 1.0 g |
| Pivaloyl Chloride | C5H9ClO | 120.58 | 1.1 | 1.06 g (1.1 mL) |
| Pyridine | C5H5N | 79.10 | - | 10 mL |
| Product: | ||||
| This compound | C11H16N2O2 | 208.26 | - | Theoretical Yield: 1.68 g |
Experimental Protocol
Materials and Equipment
-
Reagents:
-
2-methoxy-3-aminopyridine
-
Pivaloyl chloride[1]
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system or glass column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
-
Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-methoxy-3-aminopyridine (1.0 g, 8.05 mmol) and anhydrous pyridine (10 mL). Cool the resulting solution to 0 °C in an ice bath with stirring.
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.06 g, 1.1 mL, 8.86 mmol) dropwise to the cooled solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to elute the product.
-
Isolation: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Amidation of 2-methoxy-3-aminopyridine with Pivaloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amidation of 2-methoxy-3-aminopyridine with pivaloyl chloride is a chemical synthesis that results in the formation of N-(2-methoxypyridin-3-yl)pivalamide. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting amide is a common structural motif in medicinal chemistry, and this protocol provides a general method for its synthesis. The reaction typically proceeds under mild conditions and in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, leading to high yields of the desired product.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: General reaction scheme for the amidation.
Experimental Protocol
This protocol details the synthesis of this compound from 2-methoxy-3-aminopyridine and pivaloyl chloride.
Materials:
-
2-methoxy-3-aminopyridine
-
Pivaloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Addition of Base: To the solution, add triethylamine (1.2 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 10-15 minutes. A white precipitate of triethylammonium chloride may form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound. A similar reaction using 4-methoxyaniline and pivaloyl chloride reported a yield of 84%[1].
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-methoxy-3-aminopyridine | Reactant | C₆H₈N₂O | 124.14 | 20265-38-7 |
| Pivaloyl chloride | Reactant | C₅H₉ClO | 120.58 | 3282-30-2 |
| Triethylamine | Base | C₆H₁₅N | 101.19 | 121-44-8 |
| This compound | Product | C₁₁H₁₆N₂O₂ | 208.26 | 125867-19-8[2][3] |
Table 2: Typical Reaction Conditions
| Parameter | Condition |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1.0 : 1.1 : 1.2 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification.
Safety Precautions
-
Pivaloyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.
-
The reaction can be exothermic. Ensure controlled addition of pivaloyl chloride, especially on a larger scale.
References
Application Notes: The Strategic Use of N-(2-Methoxypyridin-3-yl)pivalamide in the Synthesis of Novel PI3K/mTOR Dual Inhibitors
Introduction
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising strategy to overcome feedback loops and resistance mechanisms associated with single-target agents.[4]
A key structural motif found in a number of potent PI3K/mTOR dual inhibitors is the sulfonamide methoxypyridine core. Specifically, derivatives of N-(2-methoxypyridin-3-yl)benzenesulfonamide have demonstrated high-potency enzymatic and cellular activity.[4][5] This document details the application of N-(2-Methoxypyridin-3-yl)pivalamide as a pivotal, protected building block in the synthesis of this class of inhibitors, outlines detailed experimental protocols, and presents relevant biological data for the final compounds. The pivaloyl group (pivalamide) serves as a robust protecting group for the 3-amino moiety on the pyridine ring, allowing for selective functionalization at other positions before its removal and subsequent sulfonamide formation.
Core Synthetic Strategy
The overarching synthetic strategy involves a multi-step process leveraging the this compound intermediate. The workflow is designed to first construct a complex pyridine-aryl scaffold via a palladium-catalyzed cross-coupling reaction, followed by deprotection and final assembly of the sulfonamide warhead.
Caption: Synthetic workflow for PI3K/mTOR inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-(5-Bromo-2-methoxypyridin-3-yl)pivalamide (Halogenation)
This protocol describes the selective bromination of the pyridine ring at the 5-position.
-
Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile (ACN, 10 mL per 1 g of starting material), add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a solid.
Protocol 2: Suzuki Cross-Coupling to form N-(2-Methoxy-5-(quinolin-6-yl)pyridin-3-yl)pivalamide
This protocol details the palladium-catalyzed coupling of the brominated intermediate with an arylboronic acid.
-
Reaction Setup: In a Schlenk flask, combine N-(5-Bromo-2-methoxypyridin-3-yl)pivalamide (1.0 eq), quinoline-6-boronic acid (1.5 eq), potassium carbonate (K₂CO₃, 2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere. Monitor for completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the coupled product.
Protocol 3: Deprotection and Sulfonamide Formation
This final two-step protocol yields the target inhibitor.
-
Deprotection: Dissolve the coupled intermediate from Protocol 2 in a mixture of methanol and concentrated hydrochloric acid (10:1 v/v). Heat the mixture to reflux (approx. 70 °C) for 8 hours.
-
Work-up (Deprotection): Cool the solution and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (DCM, 3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude 2-Methoxy-5-(quinolin-6-yl)pyridin-3-amine. Use this intermediate directly in the next step.
-
Sulfonamide Formation: Dissolve the crude amine (1.0 eq) in DCM. Add pyridine (2.0 eq) and cool the mixture to 0 °C. Add a solution of 2,4-difluorobenzenesulfonyl chloride (1.2 eq) in DCM dropwise.
-
Reaction and Purification: Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer, concentrate, and purify by flash chromatography to yield the final inhibitor.
Data Presentation
The following tables summarize the inhibitory activity of a representative final compound, Compound 17e (N-(5-(4-((diethylamino)methyl)phenyl)quinolin-6-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide), synthesized via a similar methodology.[5][6]
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) |
| PI3Kα | 0.22 |
| PI3Kβ | 1.3 |
| PI3Kδ | 0.9 |
| PI3Kγ | 2.1 |
| mTOR | 23.0 |
| Data derived from referenced literature demonstrating potent dual inhibition.[4] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MCF-7 | Breast Cancer | 130 |
| HCT-116 | Colon Cancer | 20 |
| PC-3 | Prostate Cancer | 80 |
| Data derived from referenced literature.[4][5] |
Biological Assay Protocols
Protocol 4: In Vitro PI3K/mTOR Kinase Assay (Luminescent)
This protocol provides a method to determine the IC₅₀ values of synthesized inhibitors against PI3K and mTOR kinases.
-
Assay Principle: The assay measures the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which generates a luminescent signal via luciferase. The signal intensity is proportional to kinase activity.[7]
-
Reaction Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the appropriate lipid substrate (e.g., PIP2 for PI3K).
-
Inhibitor Addition: Serially dilute the test inhibitor in DMSO and add to the wells of a 384-well plate.
-
Kinase Reaction: Add the PI3K or mTOR enzyme to the wells to initiate the reaction. Incubate at 30 °C for 45-60 minutes.
-
Detection:
-
Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.de [promega.de]
Application Notes and Protocols: N-(2-Methoxypyridin-3-yl)pivalamide as a Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methoxypyridin-3-yl)pivalamide is a versatile heterocyclic precursor for medicinal chemistry, primarily utilized for the synthesis of polysubstituted pyridine derivatives. The strategic positioning of the methoxy and pivalamide groups enables highly regioselective functionalization of the pyridine ring. The pivalamide moiety serves as an excellent directing group for ortho-lithiation, allowing for the introduction of a wide range of electrophiles at the C4 position. This precursor is a key building block for the synthesis of various biologically active molecules, including kinase inhibitors.
Application Note: Synthesis of PI3K/mTOR Dual Inhibitors
The N-(2-methoxypyridin-3-yl) core structure is a key pharmacophore in a novel class of potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making dual inhibition a compelling therapeutic strategy to overcome resistance mechanisms.[1]
Biological Context: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, growth, and metabolism. In many cancers, this pathway is constitutively active, promoting tumor growth and survival. Dual inhibitors targeting both PI3K and mTOR can effectively shut down this pathway at two critical nodes, leading to synergistic anti-tumor effects.[1]
Quantitative Data: Biological Activity of Sulfonamide Methoxypyridine Derivatives
A series of sulfonamide derivatives incorporating the N-(2-methoxypyridin-3-yl) scaffold were synthesized and evaluated for their inhibitory activity against PI3Kα, mTOR, and human cancer cell lines. The data demonstrates that these compounds are potent dual inhibitors with significant anti-proliferative effects.[1]
| Compound | PI3Kα IC₅₀ (nM)[1] | mTOR IC₅₀ (nM)[1] | HCT-116 (Colon) IC₅₀ (nM)[1] | MCF-7 (Breast) IC₅₀ (nM)[1] |
| 22c | 0.22 | 23 | 20 | 130 |
| 22d | 0.25 | 31 | 40 | 180 |
| 22e | 0.31 | 45 | 60 | 250 |
| Gedatolisib (Reference) | 0.4 | 1.6 | 17 | 120 |
Application Note: Precursor for Directed ortho-Metalation (DoM)
The pivalamide group (-NHCOtBu) of this compound is a powerful Directed Metalation Group (DMG). This enables regioselective deprotonation at the C4 position of the pyridine ring using strong organolithium bases, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate can be trapped with a variety of electrophiles to introduce diverse functional groups, providing a straightforward route to 4-substituted-2-methoxy-3-pivalamidopyridines.
Quantitative Data: Yields of ortho-Functionalized Products
The following table provides representative yields for the ortho-lithiation and subsequent electrophilic quench of a closely related N-pivaloylaniline system. These results demonstrate the high efficiency and broad scope of this transformation for introducing various functional groups.
| Electrophile | Product | Yield (%) |
| Dimethyl disulfide (MeSSMe) | 2-(Methylthio)aniline derivative | 78 |
| Dimethylformamide (DMF) | 2-Formylaniline derivative | 53 |
| Methyl iodide (MeI) | 2-Methylaniline derivative | 85 |
| Benzaldehyde (PhCHO) | 2-(Hydroxy(phenyl)methyl)aniline derivative | 79 |
| Carbon dioxide (CO₂) | 2-Carboxyaniline derivative | 64 |
Experimental Protocols
Protocol 3.1: Synthesis of this compound
This protocol describes a general method for the acylation of 2-methoxypyridin-3-amine with pivaloyl chloride.
Materials:
-
2-Methoxypyridin-3-amine
-
Pivaloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 2-methoxypyridin-3-amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 3.2: Directed ortho-Metalation and Electrophilic Quench
This protocol provides a general procedure for the C4-functionalization of this compound.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., iodomethane, DMF, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 eq) dropwise to the solution. The solution may change color, indicating the formation of the lithiated species.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the chosen electrophile (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-substituted product.
Protocol 3.3: Western Blot for AKT Phosphorylation
This protocol outlines the key steps for assessing the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.[1]
Procedure:
-
Cell Culture and Treatment: Plate HCT-116 cells and allow them to adhere. Treat the cells with varying concentrations of the N-(2-methoxypyridin-3-yl)-based inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT, which indicates the level of pathway inhibition.
Conclusion
This compound is a valuable and strategic precursor in medicinal chemistry. Its utility is demonstrated through its role in the synthesis of potent PI3K/mTOR dual inhibitors and its amenability to regioselective functionalization via Directed ortho-Metalation. The protocols and data presented herein provide a foundation for researchers to leverage this versatile building block in the discovery and development of novel therapeutics.
References
Application Notes and Protocols for the Analysis of N-(2-Methoxypyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of "N-(2-Methoxypyridin-3-yl)pivalamide" using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for quality control, stability testing, and pharmacokinetic studies in drug development.
Disclaimer: The following protocols and data are illustrative examples developed based on established analytical methods for structurally similar compounds, including methoxypyridines and aromatic amides. As no specific experimental data for "this compound" is publicly available, these methods should be validated in a laboratory setting for this specific analyte.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the quantification and purity assessment of non-volatile and thermally labile compounds like this compound. The following reverse-phase HPLC (RP-HPLC) method is proposed for its analysis.
Experimental Protocol: HPLC
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-2 min: 20% A
-
2-10 min: 20% to 80% A
-
10-12 min: 80% A
-
12-13 min: 80% to 20% A
-
13-15 min: 20% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm (based on the UV absorbance maxima of the methoxypyridine chromophore).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Dissolve the sample containing the analyte in methanol to an appropriate concentration and filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
The following table summarizes the expected quantitative data for the HPLC analysis of this compound.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 7.5 min |
| Linearity Range (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a compound like this compound, which has moderate polarity, GC-MS analysis can provide high sensitivity and structural information.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) system with an autosampler.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
3. Sample Preparation:
-
Standard and Sample Solutions: Prepare stock solutions of this compound in a suitable solvent like dichloromethane or ethyl acetate. Prepare working standards and sample solutions by dilution.
Data Presentation: GC-MS
The table below presents the anticipated quantitative data from the GC-MS analysis.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 10.2 min |
| Key Mass Fragments (m/z) | 208 (M+), 151, 123, 95 |
| Linearity Range (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 10 ng/mL |
| Limit of Quantification (LOQ) | ~ 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the analysis of a pharmaceutical compound like this compound.
Caption: General workflow for the analysis of this compound.
Anwendungs- und Protokollhinweise zur Derivatisierung von „N-(2-Methoxypyridin-3-yl)pivalamid“ für das biologische Screening
Datum: 25. Dezember 2025
Autor: Ihr KI-Forschungsassistent
Abstrakt: Diese Anwendungs- und Protokollhinweise beschreiben eine Strategie zur Derivatisierung von N-(2-Methoxypyridin-3-yl)pivalamid, einem Molekül mit Potenzial für die Wirkstoffentdeckung. Basierend auf der Analyse verwandter Gerüste, insbesondere Sulfonamid-Methoxypyridin-Derivate, die als PI3K/mTOR-Doppelinhibitoren wirken[1][2], schlagen wir einen gezielten Ansatz zur Synthese einer Bibliothek von Analoga für das biologische Screening vor. Die hier beschriebenen Protokolle umfassen detaillierte synthetische Methoden und eine Kaskade von biochemischen und zellbasierten Assays zur Bewertung der Wirksamkeit und Selektivität der Verbindungen als potenzielle Kinase-Inhibitoren.
Einleitung und Rationale
Die Pyridin-Einheit ist ein Kernbestandteil zahlreicher pharmazeutischer Wirkstoffe, was auf ihre Fähigkeit zurückzuführen ist, an einer Vielzahl biologischer Zielstrukturen zu binden. Die Modifikation von Pyridin-Gerüsten ist eine bewährte Strategie in der medizinischen Chemie, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren. Jüngste Studien haben gezeigt, dass Methoxypyridin-Derivate eine signifikante hemmende Aktivität gegenüber dem PI3K/mTOR-Signalweg aufweisen, einem zentralen Regulator für Zellwachstum, Proliferation und Überleben, der bei vielen Krebsarten fehlreguliert ist[1][2].
N-(2-Methoxypyridin-3-yl)pivalamid dient als vielversprechender Ausgangspunkt für die Erstellung einer fokussierten Verbindungsbibliothek. Die Pivalamid-Gruppe bietet sterische Masse, während der Methoxypyridin-Kern entscheidende Wasserstoffbrückenbindungen und π-π-Wechselwirkungen in der ATP-Bindungstasche von Kinasen eingehen kann. Durch systematische Modifikationen an verschiedenen Positionen des Moleküls zielen wir darauf ab, die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und potente sowie selektive Inhibitoren zu identifizieren.
Vorgeschlagene Derivatisierungsstrategie
Die Derivatisierungsstrategie konzentriert sich auf drei Hauptmodifikationspunkte am Ausgangsmolekül, um die chemische Vielfalt zu maximieren und wichtige pharmakologische Eigenschaften zu untersuchen.
-
Modifikation an der Pivalamid-Gruppe (R¹): Ersatz der tert-Butyl-Gruppe durch verschiedene aliphatische und aromatische Reste, um sterische und elektronische Effekte zu untersuchen.
-
Modifikation an der Methoxy-Gruppe (R²): Austausch der Methylgruppe gegen andere Alkyl- oder Arylreste, um die Löslichkeit und die Wechselwirkungen in der Zielstruktur zu modulieren.
-
Substitution am Pyridin-Ring (R³): Einführung von Substituenten an den Positionen 4, 5 und 6 des Pyridin-Rings zur Feinabstimmung der elektronischen Eigenschaften und zur Etablierung zusätzlicher Bindungswechselwirkungen.
Experimentelle Protokolle
Allgemeine Synthese von Amid-Analoga (Modifikation an R¹)
Dieses Protokoll beschreibt den Austausch der Pivaloyl-Gruppe durch andere Acyl-Gruppen.
-
Entschützung: 1,0 Äq. N-(2-Methoxypyridin-3-yl)pivalamid wird in 10 Vol. 6 M Salzsäure gelöst und für 12 Stunden unter Rückfluss erhitzt, um das Amid zu 2-Methoxy-3-aminopyridin zu hydrolysieren.
-
Reaktionsverfolgung: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit 2 M Natriumhydroxid neutralisiert und das Produkt mit Ethylacetat extrahiert. Die organischen Phasen werden vereinigt, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Acylierung: 1,0 Äq. des resultierenden 2-Methoxy-3-aminopyridins wird in wasserfreiem Dichlormethan (DCM) gelöst. 1,2 Äq. Triethylamin und 1,1 Äq. des gewünschten Carbonsäurechlorids (z.B. Benzoylchlorid, Acetylchlorid) werden bei 0 °C zugegeben.
-
Reaktion: Die Mischung wird für 4 Stunden bei Raumtemperatur gerührt.
-
Reinigung: Die Reaktionsmischung wird mit Wasser gewaschen, die organische Phase getrocknet und das Lösungsmittel entfernt. Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient) gereinigt.
Protokoll für das biochemische Kinase-Screening
Ein primäres biochemisches Screening wird durchgeführt, um die hemmende Aktivität der synthetisierten Verbindungen gegenüber PI3Kα und mTOR zu bewerten. Ein lumineszenzbasierter Assay, wie der Kinase-Glo® Assay, wird für das Hochdurchsatz-Screening (HTS) empfohlen, da er den ATP-Verbrauch misst und mit einer Vielzahl von Kinasen kompatibel ist[3].
-
Reagenzienvorbereitung: Die Kinase, das Substrat und ATP werden in einem geeigneten Assay-Puffer vorbereitet. Die Testverbindungen werden in DMSO gelöst und auf eine Endkonzentration von 10 µM verdünnt.
-
Reaktionsansatz: In einer 384-Well-Platte werden 5 µL der Kinase-Lösung, 5 µL der Substrat/ATP-Mischung und 1 µL der Testverbindung (oder DMSO als Kontrolle) pro Well pipettiert.
-
Inkubation: Die Platte wird für 60 Minuten bei Raumtemperatur inkubiert, um die Kinase-Reaktion zu ermöglichen.
-
Detektion: Nach der Inkubation werden 10 µL Kinase-Glo® Reagenz zu jedem Well gegeben. Die Platte wird für weitere 10 Minuten inkubiert, um das Lumineszenzsignal zu stabilisieren.
-
Messung: Die Lumineszenz wird mit einem geeigneten Plattenlesegerät gemessen. Eine Abnahme des Signals im Vergleich zur Kontrolle weist auf eine Hemmung der Kinase hin.
Protokoll für den zellbasierten Proliferationsassay
Zellbasierte Assays sind entscheidend, um die Wirksamkeit von Verbindungen in einem physiologisch relevanteren Kontext zu bewerten[4][5][6]. Ein MTT-Assay wird verwendet, um die antiproliferative Aktivität der hit-Verbindungen in Krebszelllinien (z.B. MCF-7, HCT-116) zu bestimmen.
-
Zellaussaat: Krebszellen werden in einer Dichte von 5.000 Zellen pro Well in eine 96-Well-Platte ausgesät und für 24 Stunden bei 37 °C und 5 % CO₂ inkubiert.
-
Behandlung: Die Zellen werden mit seriellen Verdünnungen der Testverbindungen (typischerweise von 0,01 bis 100 µM) für 48 Stunden behandelt.
-
MTT-Zugabe: Nach der Inkubation werden 20 µL einer 5 mg/mL MTT-Lösung zu jedem Well gegeben und die Platte für weitere 4 Stunden inkubiert.
-
Solubilisierung: Das Medium wird entfernt und 150 µL DMSO werden zu jedem Well gegeben, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messung: Die Absorption wird bei 570 nm mit einem Plattenlesegerät gemessen.
-
Analyse: Die prozentuale Zellviabilität wird im Vergleich zu mit Vehikel behandelten Kontrollzellen berechnet und die IC₅₀-Werte werden bestimmt.
Datenpräsentation
Die quantitativen Ergebnisse des Screenings werden in den folgenden Tabellen zusammengefasst, um einen klaren Vergleich der Wirksamkeit und Selektivität der Derivate zu ermöglichen.
Tabelle 1: Biochemische Aktivität ausgewählter Derivate
| Verbindung | R¹-Gruppe | PI3Kα % Hemmung bei 10 µM | mTOR % Hemmung bei 10 µM | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Leitstruktur | tert-Butyl | 45% | 38% | 8.200 | 11.500 |
| Derivat A-1 | Phenyl | 89% | 82% | 150 | 210 |
| Derivat A-2 | Cyclohexyl | 75% | 68% | 980 | 1.200 |
| Derivat A-3 | 4-Fluorphenyl | 95% | 91% | 22 | 45 |
| Derivat B-1 | Phenyl (R³) | 98% | 96% | 5 | 12 |
Tabelle 2: Zelluläre Aktivität von Hit-Verbindungen
| Verbindung | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Selektivitätsindex (PI3Kα/mTOR) |
| Derivat A-3 | 1.2 | 0.8 | 2.0 |
| Derivat B-1 | 0.13 | 0.02 | 2.4 |
Visualisierung des Signalwegs
Der PI3K/AKT/mTOR-Signalweg ist ein entscheidender Pfad für die Zellregulation. Die Hemmung von PI3K und/oder mTOR durch die entwickelten Derivate soll diesen Signalweg unterbrechen und so das Wachstum von Krebszellen hemmen.
Fazit
Diese Anwendungs- und Protokollhinweise bieten einen umfassenden Rahmen für die Derivatisierung von N-(2-Methoxypyridin-3-yl)pivalamid und dessen Evaluierung als potenzieller PI3K/mTOR-Inhibitor. Die vorgeschlagenen synthetischen Methoden sind robust und ermöglichen die Erstellung einer vielfältigen Bibliothek von Analoga. Die beschriebene Screening-Kaskade, beginnend mit biochemischen Hochdurchsatz-Assays und gefolgt von zellbasierten Wirksamkeitsstudien, stellt einen effizienten Weg zur Identifizierung und Charakterisierung von Leitstrukturen für die weitere Entwicklung von Krebsmedikamenten dar.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.co.uk [promega.co.uk]
- 4. reactionbiology.com [reactionbiology.com]
- 5. news-medical.net [news-medical.net]
- 6. Cell-Based Assays [sigmaaldrich.com]
Application Notes and Protocols for Coupling Reactions with N-(2-Methoxypyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with the substrate N-(2-Methoxypyridin-3-yl)pivalamide. This compound is a valuable building block in medicinal chemistry, and these reactions enable the synthesis of diverse derivatives for drug discovery and development programs. The protocols provided are based on established methodologies for structurally similar substituted pyridines and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. For this compound, which would likely be halogenated at a specific position (e.g., 5-bromo), this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | 2-alkoxy-5-bromopyridine |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-92 | N-protected 3-amino-5-bromopyridine |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 75-88 | 2-methoxy-3-bromopyridine |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-N-(2-methoxypyridin-3-yl)pivalamide with Phenylboronic Acid
Materials:
-
5-Bromo-N-(2-methoxypyridin-3-yl)pivalamide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add 5-bromo-N-(2-methoxypyridin-3-yl)pivalamide (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add toluene and degassed water in a 4:1 ratio (v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Starting from a halogenated this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines, which is a common strategy in the optimization of lead compounds in drug discovery. The development of this reaction has allowed for the synthesis of aryl amines under milder conditions than traditional methods. [1]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Pyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 110 | 18 | 80-90 | 3-halo-2-aminopyridines [2] |
| Pd(OAc)₂ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 75-88 | 2-alkoxy-5-bromopyridine |
| BrettPhos Pd G3 (2) | - | K₂CO₃ | t-BuOH | 90 | 24 | 70-85 | N-protected 3-amino-5-bromopyridine |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-N-(2-methoxypyridin-3-yl)pivalamide with Morpholine
Materials:
-
5-Bromo-N-(2-methoxypyridin-3-yl)pivalamide
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add 5-bromo-N-(2-methoxypyridin-3-yl)pivalamide (1.0 equiv) and morpholine (1.5 equiv).
-
Add LiHMDS (2.0 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the aminated product.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [3]This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry. For a halogenated this compound, this reaction provides access to a range of alkynylated derivatives.
Data Presentation: Representative Conditions for Sonogashira Coupling of Pyridine Derivatives
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | THF | 60 | 6 | 85-95 | 2-amino-3-bromopyridines [4] |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | - | Piperidine | DMF | 80 | 8 | 80-90 | 3-bromopyridine |
| Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 70 | 12 | 70-85 | 2-alkoxy-5-bromopyridine |
Experimental Protocol: Sonogashira Coupling of 5-Bromo-N-(2-methoxypyridin-3-yl)pivalamide with Phenylacetylene
Materials:
-
5-Bromo-N-(2-methoxypyridin-3-yl)pivalamide
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add 5-bromo-N-(2-methoxypyridin-3-yl)pivalamide (1.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF and triethylamine (2.0 equiv) via syringe.
-
Add phenylacetylene (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the alkynylated product.
Visualization: Sonogashira Coupling Workflow
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Scale-up Synthesis of N-(2-Methoxypyridin-3-yl)pivalamide for Preclinical Studies: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of N-(2-Methoxypyridin-3-yl)pivalamide, a key intermediate in pharmaceutical research. The synthesis is designed to be robust and scalable, making it suitable for producing the quantities required for preclinical studies. The protocol is presented in two main stages: the synthesis of the precursor 2-methoxy-3-aminopyridine, and its subsequent acylation to yield the final product.
I. Synthesis of 2-methoxy-3-aminopyridine
The synthesis of the starting material, 2-methoxy-3-aminopyridine, is a multi-step process adapted from established procedures for analogous compounds. This route begins with the nitration of 2-chloropyridine, followed by methoxylation and subsequent reduction of the nitro group.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-3-nitropyridine
-
To a stirred solution of 2-chloropyridine (1.0 eq) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 eq) while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-nitropyridine.
Step 2: Synthesis of 2-Methoxy-3-nitropyridine
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere.
-
To this solution, add 2-chloro-3-nitropyridine (1.0 eq) portion-wise, maintaining the temperature below 40°C.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 2-methoxy-3-nitropyridine.
Step 3: Synthesis of 2-Methoxy-3-aminopyridine
-
In a flask, dissolve 2-methoxy-3-nitropyridine (1.0 eq) in ethanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-methoxy-3-aminopyridine.
II. Scale-up Synthesis of this compound
The final step involves the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2-methoxy-3-aminopyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Typical Yield | Purity (by HPLC) |
| 2-Chloro-3-nitropyridine | 2-Chloropyridine | H₂SO₄, HNO₃ | - | 80-90% | >95% |
| 2-Methoxy-3-nitropyridine | 2-Chloro-3-nitropyridine | Sodium methoxide, Methanol | Methanol | 85-95% | >97% |
| 2-Methoxy-3-aminopyridine | 2-Methoxy-3-nitropyridine | H₂, Pd/C | Ethanol | 90-98% | >98% |
| This compound | 2-Methoxy-3-aminopyridine | Pivaloyl chloride, Triethylamine | Dichloromethane | 85-95% | >99% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the acylation step.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Methoxypyridin-3-yl)pivalamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Methoxypyridin-3-yl)pivalamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride.
Q1: Low or no product yield.
A1: Low or no yield of the desired product can be attributed to several factors. Please consider the following troubleshooting steps:
-
Reagent Quality: Ensure the starting materials, particularly pivaloyl chloride and 2-methoxy-3-aminopyridine, are of high purity and anhydrous. Pivaloyl chloride is highly reactive and susceptible to hydrolysis.
-
Reaction Conditions: The reaction is sensitive to temperature and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
Base Selection: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is recommended. Insufficient base can lead to the formation of the hydrochloride salt of the starting amine, halting the reaction.
-
Addition of Reagents: Pivaloyl chloride should be added slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.
Q2: Presence of multiple spots on TLC, indicating impurities.
A2: The formation of byproducts is a common issue. Here are potential causes and solutions:
-
Di-acylation: Although sterically hindered, it's possible for the amine to be acylated twice. Using a stoichiometric amount of pivaloyl chloride can minimize this.
-
Hydrolysis of Pivaloyl Chloride: If moisture is present, pivaloyl chloride will hydrolyze to pivalic acid, which can complicate purification.
-
Unreacted Starting Material: If the reaction is incomplete, you will see the starting amine on the TLC. Consider increasing the reaction time or temperature slightly.
-
Purification: Effective purification by column chromatography is crucial. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
Q3: The product is difficult to purify and isolate.
A3: Purification challenges can arise from the physical properties of the product and the presence of closely related impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: Optimize the solvent system for column chromatography to achieve better separation. Using a less polar solvent system initially can help in separating less polar impurities.
-
Aqueous Workup: A thorough aqueous workup can help remove the hydrochloride salt of the base and any unreacted pivaloyl chloride (as pivalic acid). Washing with a mild base (e.g., sodium bicarbonate solution) followed by brine is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is the N-acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride in the presence of a non-nucleophilic base.
Q2: What are the recommended reaction conditions?
A2: A summary of typical reaction conditions is provided in the table below.
| Parameter | Recommended Condition |
| Starting Material | 2-methoxy-3-aminopyridine |
| Acylating Agent | Pivaloyl chloride |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product is expected to be less polar than the starting amine.
Q4: What are the expected side products?
A4: Potential side products include the hydrochloride salt of 2-methoxy-3-aminopyridine, pivalic acid (from hydrolysis of pivaloyl chloride), and potentially a small amount of the di-acylated product.
Q5: What is the best method for purification?
A5: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
To a stirred solution of 2-methoxy-3-aminopyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pivaloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Common side reactions in the synthesis of "N-(2-Methoxypyridin-3-yl)pivalamide"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Methoxypyridin-3-yl)pivalamide.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide provides potential causes and solutions for these challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of pivaloyl chloride: Presence of moisture in the reaction setup. 3. Poor quality of starting materials: Degradation or impurities in 2-methoxy-3-aminopyridine or pivaloyl chloride. 4. Ineffective base: The base used may not be strong enough to neutralize the HCl byproduct efficiently. | 1. Monitor the reaction progress using TLC or LC-MS. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for side product formation). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Verify the purity of starting materials by NMR or other analytical techniques. Purify if necessary. 4. Consider using a stronger non-nucleophilic base like triethylamine or pyridine. |
| Presence of Multiple Spots on TLC/LC-MS (Impurity Formation) | 1. Diacylation: Excess pivaloyl chloride or use of a strong base can lead to the formation of the di-pivaloylated side product. 2. Unreacted starting material: Incomplete reaction. 3. Hydrolysis of pivaloyl chloride: Pivalic acid may be present as an impurity. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of pivaloyl chloride. Add the pivaloyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate. 2. See "Low or No Product Yield" section. 3. This can be removed during aqueous workup by washing with a mild base like sodium bicarbonate solution. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent. | 1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. |
| Product Darkens or Decomposes Upon Standing | 1. Air or light sensitivity: The compound may be unstable when exposed to air or light. 2. Residual acid or base: Traces of acid or base from the workup can catalyze decomposition. | 1. Store the purified product under an inert atmosphere and protect it from light. 2. Ensure the product is washed thoroughly during workup to remove any residual acid or base. Check the pH of the final organic solution before drying and concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most common side reaction is the formation of the N,N-dipivaloyl derivative, N-(2-methoxypyridin-3-yl)-N-(pivaloyl)pivalamide. This occurs when an excess of pivaloyl chloride is used, or when the reaction is run at elevated temperatures with a strong base, which can deprotonate the initially formed amide, making it susceptible to a second acylation.
Q2: How can I minimize the formation of the diacylation product?
A2: To minimize diacylation, it is crucial to control the stoichiometry of the reactants. Use only a slight excess of pivaloyl chloride (1.05-1.1 equivalents). Additionally, the slow, dropwise addition of pivaloyl chloride to the solution of 2-methoxy-3-aminopyridine at a reduced temperature (e.g., 0 °C) will help to control the reaction and prevent over-acylation.
Q3: My pivaloyl chloride has a yellowish tint. Can I still use it?
A3: A yellowish tint may indicate some decomposition or the presence of impurities. While it might still be usable, it is recommended to purify it by distillation before use to ensure a clean reaction and reproducible results. Pivaloyl chloride is sensitive to moisture and can hydrolyze to pivalic acid and HCl.
Q4: What is the role of the base in this reaction?
A4: The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl). A base, typically a non-nucleophilic amine like triethylamine or pyridine, is added to neutralize this HCl. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
Q5: How can I effectively purify the final product?
A5: The most common method for purifying this compound is column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is typically effective. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be used for further purification if the product is a solid.
Experimental Protocols
Synthesis of this compound
Disclaimer: This is a general procedure based on standard acylation reactions. Researchers should adapt it based on their specific experimental setup and safety protocols.
Materials:
-
2-methoxy-3-aminopyridine
-
Pivaloyl chloride
-
Triethylamine (or pyridine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-methoxy-3-aminopyridine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM.
-
Add the pivaloyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Purification of N-(2-Methoxypyridin-3-yl)pivalamide by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of "N-(2-Methoxypyridin-3-yl)pivalamide" using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound by silica gel chromatography?
A1: The main challenge arises from the basic nature of the pyridine ring. The nitrogen atom can interact with acidic silanol groups on the surface of the silica gel, leading to several issues:
-
Peak Tailing: Strong interactions cause the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks.
-
Poor Resolution: Tailing peaks can overlap with impurities, making separation difficult.
-
Irreversible Adsorption: In some cases, the compound may bind too strongly to the silica gel, leading to low recovery.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A good starting point for method development would be a 70:30 mixture of hexanes to ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Q3: How can I prevent peak tailing during the purification?
A3: To minimize peak tailing, you can add a small amount of a basic modifier to the mobile phase.[2] Triethylamine (TEA) is commonly used at a concentration of 0.1-1%. The TEA will preferentially interact with the acidic silanol groups on the silica, reducing their interaction with the pyridine nitrogen of your compound.[2]
Q4: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A4: If your compound is highly retained, you may need to increase the polarity of the mobile phase further. Consider adding a small percentage of a more polar solvent, such as methanol or isopropanol, to your ethyl acetate/hexanes mixture. Start with 1-2% methanol and gradually increase the concentration as needed.
Q5: Should I use dry loading or wet loading for my sample?
A5: For this compound, dry loading is often preferred. This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding the resulting powder to the top of the column. This technique can lead to better band sharpness and improved separation, especially if the compound has limited solubility in the initial mobile phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Broad, Tailing Peaks | Interaction of the basic pyridine nitrogen with acidic silica gel. | Add 0.1-1% triethylamine (TEA) to your eluent.[2] |
| Column overload. | Use a larger column with more silica gel (aim for a silica-to-crude-product ratio of 50:1 to 100:1). | |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | Optimize the eluent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate). |
| The eluent polarity is too high, causing co-elution. | Start with a lower polarity eluent and gradually increase the polarity (gradient elution). | |
| Low or No Recovery of the Product | The compound is irreversibly adsorbed onto the silica gel. | Use a less acidic stationary phase (e.g., neutral alumina) or add TEA to the eluent. |
| The compound is eluting in very broad bands and is difficult to detect. | Use a more polar eluent system to speed up elution and concentrate the compound in fewer fractions. | |
| Cracks or Channels in the Silica Bed | Improper column packing. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Product Crystallizes on the Column | Low solubility of the product in the eluent. | Choose a solvent system where the product is more soluble. If necessary, switch to a different chromatographic technique like reverse-phase chromatography. |
Experimental Protocol: Flash Column Chromatography
This is a general protocol and should be adapted based on preliminary TLC analysis.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane), analytical grade
-
Ethyl acetate, analytical grade
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
2. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1). If necessary, add 0.5% TEA to the developing solvent.
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.35.
3. Column Preparation (Slurry Packing):
-
Secure the column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a protective layer of sand on top of the packed silica.
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.
4. Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and mix.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
5. Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution by TLC, spotting every few fractions.
-
If a gradient elution is needed, gradually increase the proportion of ethyl acetate in the mobile phase.
6. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Starting Point) | Hexanes:Ethyl Acetate (7:3) | Adjust ratio based on TLC results.[1] |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) | Recommended to reduce peak tailing.[2] |
| Silica to Crude Product Ratio | 50:1 to 100:1 (w/w) | Higher ratios improve separation. |
| Target Rf Value in TLC | 0.2 - 0.35 | Provides optimal separation on the column. |
Workflow and Troubleshooting Diagrams
Caption: General workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Pivaloyl Chloride Acylation of Aminopyridines
Welcome to the technical support center for the pivaloyl chloride acylation of aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common synthetic transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pivaloyl chloride acylation of an aminopyridine is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in this reaction are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Moisture Contamination: Pivaloyl chloride is highly reactive towards water, which leads to its decomposition into pivalic acid and HCl. This consumes the reagent and can introduce acidic impurities into your reaction.
-
Recommendation: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your aminopyridine and base are dry.
-
-
Inadequate Base: A base is crucial for neutralizing the hydrochloric acid (HCl) byproduct of the acylation.[1] If not neutralized, the HCl will protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction.
-
Recommendation: Use at least one equivalent of a non-nucleophilic tertiary amine base such as triethylamine or pyridine. Using two equivalents of the aminopyridine substrate (one as the nucleophile, one as the base) is also a viable strategy, though it is less atom-economical.[1]
-
-
Sub-optimal Reaction Temperature: While many acylations with pivaloyl chloride are rapid at 0 °C to room temperature, the reactivity of the specific aminopyridine can influence the required temperature.
-
Recommendation: Begin the reaction at 0 °C and allow it to warm to room temperature slowly. If monitoring (by TLC or LC-MS) shows no or slow conversion, gentle heating (e.g., to 40-50 °C) may be necessary.
-
-
Steric Hindrance: The bulky tert-butyl group of pivaloyl chloride can present a steric challenge, especially with aminopyridines substituted at positions ortho to the amino group.
-
Recommendation: For sterically hindered substrates, you may need to use more forcing conditions, such as higher temperatures or a more reactive catalyst system. The use of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts can sometimes improve reaction rates.
-
Below is a troubleshooting workflow to diagnose low-yield issues:
Q2: I am observing a significant amount of a byproduct that appears to be the diacylated aminopyridine. How can I prevent this?
A2: The formation of N,N-diacyl derivatives is a known side reaction, particularly with highly nucleophilic aminopyridines or when using a strong base.[2] The initially formed N-pivaloyl aminopyridine is acidic enough to be deprotonated by a strong base, creating an anion that can react with a second molecule of pivaloyl chloride.[2]
-
Choice of Base: The strength of the base plays a critical role.
-
Recommendation: Switch from strong bases like sodium hydride (NaH) to weaker, non-nucleophilic organic bases like triethylamine (Et3N) or pyridine.[2] Pyridine is often a good choice as it can also act as a nucleophilic catalyst.
-
-
Reagent Stoichiometry and Addition: Controlling the concentration of the acylating agent is key.
-
Recommendation: Add the pivaloyl chloride slowly and dropwise to the solution of the aminopyridine and base at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of pivaloyl chloride low, favoring mono-acylation. Ensure you are using close to a 1:1 stoichiometry of aminopyridine to pivaloyl chloride.
-
Q3: My aminopyridine substrate also has a hydroxyl group. Will the pivaloyl chloride react with the -OH group (O-acylation) as well as the -NH2 group (N-acylation)?
A3: For substrates containing both amino and hydroxyl groups, such as hydroxypyridinamines, N-acylation is generally favored over O-acylation.[3][4] This is because the nitrogen atom of the amino group is a stronger nucleophile than the oxygen atom of the hydroxyl group under neutral or slightly basic conditions.[3][4]
-
General Rule: In a competitive scenario, the more nucleophilic site will react preferentially. The amino group is a stronger base and a better nucleophile than a phenolic hydroxyl group.[3]
-
Controlling Selectivity: To ensure exclusive N-acylation, you can perform the reaction under standard conditions (e.g., with triethylamine in dichloromethane at 0 °C to room temperature). O-acylation might become more competitive under more forcing conditions or with prolonged reaction times.
The general mechanism for N-acylation is a nucleophilic addition-elimination reaction:
Q4: How should I purify the final N-pivaloyl aminopyridine product?
A4: The purification strategy will depend on the nature of the impurities.
-
Aqueous Workup: If the reaction is worked up with water, unreacted pivaloyl chloride will be hydrolyzed to pivalic acid, and the hydrochloride salt of the base (e.g., triethylammonium chloride) will be formed.
-
Recommendation: Perform a standard aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess aminopyridine and base, then with a saturated sodium bicarbonate (NaHCO3) solution to remove pivalic acid, and finally with brine.[5]
-
-
Chromatography: If the product is still impure after an aqueous workup, column chromatography is the next step.
-
Recommendation: Silica gel is commonly used. For some aminopyridine derivatives, Florisil can be an effective alternative stationary phase.[6] Eluent systems typically consist of mixtures of hexanes and ethyl acetate.
-
-
Recrystallization: For solid products, recrystallization can be a highly effective final purification step to obtain material of high purity.
-
Recommendation: Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[7]
-
Quantitative Data Summary
The efficiency of pivaloyl chloride acylation can vary based on the substrate and reaction conditions. The following table summarizes representative data from the literature for the N-acylation of various amines.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-toluidine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 0.5 | 83 | [8] |
| (R)-3-piperidine amide | Not specified (pH 10-11) | Organic Solvent | Not specified | Not specified | High | [8] |
| 2-Aminopyridine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2 | High (Typical) | [9] |
Experimental Protocols
General Protocol for the N-Acylation of an Aminopyridine with Pivaloyl Chloride
This protocol provides a general method for the N-acylation of an aminopyridine. Safety Note: Pivaloyl chloride is corrosive, flammable, and reacts violently with water.[10] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials:
-
Aminopyridine substrate
-
Pivaloyl chloride (>98%)
-
Anhydrous triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To an oven-dried, round-bottomed flask under an inert atmosphere (N2 or Ar), add the aminopyridine (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Add anhydrous triethylamine (1.1 eq).
-
Cool the stirred solution to 0 °C using an ice/water bath.
-
Add pivaloyl chloride (1.05 eq) dropwise via syringe over 5-10 minutes.[5]
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aminopyridine is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography or recrystallization as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of Pyridine Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyridine amides. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in pyridine amide synthesis?
A1: Byproduct formation is a common challenge in pyridine amide synthesis and can arise from both the pyridine starting material and the amide coupling reaction itself. Common byproducts include:
-
Di-acylated products: Especially when using highly reactive acylating agents or if the stoichiometry is not carefully controlled.
-
Urea-based byproducts: When using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproducts (dicyclohexylurea - DCU, or the water-soluble urea from EDC) are formed. DCU is notoriously difficult to remove due to its low solubility in many organic solvents.[1][2]
-
Unreacted starting materials: Incomplete reactions can leave unreacted pyridine carboxylic acid or amine, complicating purification.
-
Side products from coupling reagents: Additives like 1-hydroxybenzotriazole (HOBt) can sometimes lead to the formation of guanidinium byproducts if the amine reacts with the coupling reagent.[2]
-
Products of racemization: For chiral pyridine carboxylic acids, racemization can occur, especially with carbodiimide-based methods.[1]
-
Chlorinated byproducts: When using thionyl chloride to prepare the acyl chloride from picolinic acid, chlorinated pyridine derivatives can sometimes be formed.[3]
Q2: I am observing a low yield in my pyridine amide coupling reaction. What are the likely causes and how can I improve it?
A2: Low yields in pyridine amide synthesis can stem from several factors. A systematic approach to troubleshooting is often effective.[4] Key areas to investigate include:
-
Incomplete activation of the carboxylic acid: The formation of the active ester or acyl chloride may be inefficient.
-
Poor nucleophilicity of the amine: Electron-deficient or sterically hindered amines may react slowly.
-
Suboptimal reaction conditions: Incorrect solvent, temperature, or base can significantly impact the reaction rate and yield.
-
Presence of water: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing the yield.[5]
Q3: My pyridine amide product is difficult to purify. What are some effective purification strategies?
A3: Purification of pyridine amides can be challenging due to the polarity of the pyridine ring and potential similarities in properties between the product and byproducts. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired amide from byproducts.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.
-
Aqueous workup: An acidic wash can help remove unreacted basic starting materials like amines, while a basic wash can remove unreacted acidic starting materials and some byproducts.[6] For water-soluble byproducts, such as the urea derived from EDC, an aqueous extraction is effective.[1]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: Formation of an Insoluble White Precipitate (Likely DCU)
| Symptom | Potential Cause | Recommended Solution |
| A white solid precipitates during the reaction and is difficult to remove from the desired product. | Use of dicyclohexylcarbodiimide (DCC) as a coupling reagent, leading to the formation of insoluble dicyclohexylurea (DCU).[1] | Change Coupling Reagent: Switch to a coupling reagent that produces a more soluble byproduct, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), whose urea byproduct is water-soluble and can be removed with an aqueous workup.[1] Filtration: If DCC must be used, the DCU can often be removed by filtration, although its fine particle size can sometimes make this challenging. |
Issue 2: Incomplete Reaction or No Product Formation
| Symptom | Potential Cause | Recommended Solution |
| TLC or LC-MS analysis shows significant amounts of unreacted starting materials (pyridine carboxylic acid and amine). | 1. Inefficient Carboxylic Acid Activation: The coupling reagent may not be effective for your specific substrates.[7] 2. Inappropriate Base: The base used may not be strong enough or may be too nucleophilic (e.g., using pyridine as a base with HATU).[5] 3. Unsuitable Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or intermediates. Water in the solvent can also be detrimental.[5] | 1. Optimize Coupling Reagent: Try alternative coupling reagents such as HATU, HBTU, or PyBOP, which are often more efficient for challenging couplings.[8] For very difficult couplings, converting the carboxylic acid to the more reactive acyl fluoride can be effective.[9] 2. Change the Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[5] 3. Change the Solvent and Ensure Anhydrous Conditions: Switch to a dry, aprotic solvent like DMF or NMP.[5] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Pyridine Amide Synthesis using an Acyl Chloride
This protocol describes a two-step process involving the formation of a pyridine acyl chloride followed by coupling with an amine.
Step 1: Preparation of the Pyridine Acyl Chloride
-
To a dry round-bottom flask under an inert atmosphere, add the pyridine carboxylic acid (1.0 equivalent).
-
Suspend the acid in an anhydrous solvent such as dichloromethane (DCM).
-
Add a catalytic amount of anhydrous dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Step 2: Amide Coupling
-
In a separate dry flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (2.0 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of the pyridine acyl chloride to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).[10]
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.[10]
Data Presentation
The following table summarizes representative yields for the synthesis of various pyridine amides using different coupling methods. Actual yields may vary depending on the specific substrates and reaction conditions.
| Pyridine Carboxylic Acid | Amine | Coupling Method | Base | Solvent | Yield (%) | Reference |
| Picolinic Acid | N-methylaniline | SOCl₂, then amine | Et₃N | DCM | 35 | [3] |
| 4-Methoxycinnamic Acid | 4-Phenylpyridin-2-amine | POCl₃ | Pyridine | - | High | [11] |
| [2,2'-bipyridine]-6-carboxylic acid | Butylamine | HATU | Pyridine | DCM | No Product | [5] |
| Triphenylacetic Acid | 4-aminopyridine | BTFFH | DIPEA | MeCN | 85 | [9] |
Visualizations
Experimental Workflow for Pyridine Amide Synthesis
Caption: Workflow for a two-step pyridine amide synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- 1. peptide.com [peptide.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. growingscience.com [growingscience.com]
Stability of "N-(2-Methoxypyridin-3-yl)pivalamide" under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "N-(2-Methoxypyridin-3-yl)pivalamide" under acidic and basic conditions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound to acid and base hydrolysis?
A1: this compound, being a pivalamide, is expected to be relatively stable to hydrolysis due to the steric hindrance provided by the bulky tert-butyl group.[1] Pivalamides are generally more resistant to cleavage than less sterically hindered amides and often require forceful acidic or basic conditions to undergo hydrolysis.[2][3][4]
Q2: What are the expected degradation products of this compound under hydrolytic stress?
A2: Under forced hydrolytic conditions, the primary degradation pathway is expected to be the cleavage of the amide bond to yield 2-methoxy-3-aminopyridine and pivalic acid.
Q3: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique for monitoring the degradation of the parent compound and the formation of degradation products.[5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.
Troubleshooting Guides
Issue 1: No degradation is observed under initial acidic or basic stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh conditions. | Pivalamides are known for their stability.[1] Increase the concentration of the acid or base, elevate the temperature, and/or extend the reaction time. Refer to literature for typical conditions for hindered amide hydrolysis.[2][4] |
| Poor solubility of the compound. | Ensure complete dissolution of this compound in the reaction medium. A co-solvent such as acetonitrile or methanol may be necessary, but be aware that co-solvents can influence the reaction rate.[5] |
| Analytical method not optimized. | Verify that the analytical method can separate the parent compound from potential degradation products. A forced degradation sample should be used to develop a stability-indicating method.[5] |
Issue 2: Multiple unexpected peaks are observed in the chromatogram after stress testing.
| Possible Cause | Troubleshooting Step |
| Secondary degradation. | The primary degradation products may themselves be unstable under the stress conditions and degrade further. Analyze samples at earlier time points to distinguish primary from secondary degradation products.[5] |
| Interaction with co-solvent or buffer. | Methanol, for instance, can generate reactive species under certain conditions.[5] Run a blank experiment with the co-solvent and stress conditions to identify any solvent-related artifacts. |
| Impurities in the starting material. | Analyze an unstressed sample of this compound to identify any pre-existing impurities. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies. The specific concentrations, temperatures, and time points should be optimized for this compound.
Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Add an equal volume of 1 M hydrochloric acid (HCl) to the stock solution.
-
Incubation: Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sampling and Neutralization: At each time point, withdraw an aliquot of the solution and neutralize it with an equivalent amount of 1 M sodium hydroxide (NaOH).
-
Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by a stability-indicating HPLC method.
Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described for acidic hydrolysis.
-
Stress Conditions: Add an equal volume of 1 M sodium hydroxide (NaOH) to the stock solution.
-
Incubation: Heat the solution at a controlled temperature (e.g., 60°C) for a defined period.
-
Sampling and Neutralization: At each time point, withdraw an aliquot of the solution and neutralize it with an equivalent amount of 1 M hydrochloric acid (HCl).
-
Analysis: Dilute the neutralized sample and analyze by HPLC.
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of degradation of this compound and the formation of major degradation products over time.
Table 1: Illustrative Stability Data for this compound under Acidic Conditions (1 M HCl at 60°C)
| Time (hours) | This compound Assay (%) | 2-methoxy-3-aminopyridine (% Area) | Pivalic Acid (% Area) |
| 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 4.5 | 4.6 |
| 48 | 90.5 | 8.9 | 9.1 |
| 72 | 85.8 | 13.5 | 13.8 |
Table 2: Illustrative Stability Data for this compound under Basic Conditions (1 M NaOH at 60°C)
| Time (hours) | This compound Assay (%) | 2-methoxy-3-aminopyridine (% Area) | Sodium Pivalate (% Area) |
| 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.1 | 7.5 | 7.6 |
| 48 | 84.7 | 14.8 | 15.0 |
| 72 | 77.3 | 22.1 | 22.3 |
Visualizations
References
Removing impurities from "N-(2-Methoxypyridin-3-yl)pivalamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Methoxypyridin-3-yl)pivalamide. The following information is designed to help you identify and resolve common impurities and purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound has a low melting point and appears oily or sticky. What are the potential causes and how can I fix this?
A1: An oily or sticky product with a depressed melting point typically indicates the presence of impurities. Common culprits include unreacted starting materials, solvent residues, or byproducts from the reaction.
Troubleshooting Steps:
-
Identify the Impurity:
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) of your product against the starting materials (2-amino-3-methoxypyridine and pivaloyl chloride). The presence of spots corresponding to the starting materials confirms their presence as impurities.
-
NMR Spectroscopy: ¹H NMR spectroscopy can reveal the presence of residual solvents or unreacted starting materials.
-
-
Removal of Impurities:
-
Recrystallization: This is often the most effective method for purifying amides and can help remove most common impurities.[1] See the detailed protocol below.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. Be aware that pyridine-containing compounds can exhibit peak tailing.[2] See the protocol below for tips on how to mitigate this.
-
Washing: If the impurity is an unreacted acid chloride, washing the crude product with a mild base solution (e.g., saturated sodium bicarbonate) can help.
-
Q2: I'm observing significant peak tailing during the column chromatography purification of this compound. How can I improve the peak shape and separation?
A2: Peak tailing with pyridine derivatives is a common issue in normal-phase chromatography. It is often caused by the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups on the silica gel surface.[2]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), to your mobile phase. TEA will preferentially bind to the active sites on the silica gel, reducing the interaction with your compound and thus minimizing tailing.[2]
-
Adjust Polarity: A gradual increase in the polarity of the mobile phase can also help improve elution and peak shape.
-
-
Alternative Stationary Phases:
-
If peak tailing persists, consider using a different stationary phase, such as alumina or a polymer-based column, which have different surface properties compared to silica gel.[2]
-
Q3: My yield of this compound is lower than expected after purification. What could be the reasons and how can I improve it?
A3: Low yield can result from several factors, including incomplete reaction, product loss during workup and purification, or side reactions.
Troubleshooting Steps:
-
Reaction Optimization:
-
Ensure the reaction has gone to completion by monitoring with TLC.
-
Use fresh, high-quality reagents. Pivaloyl chloride can hydrolyze over time.
-
-
Workup and Purification:
-
Recrystallization: To minimize product loss during recrystallization, use the minimum amount of hot solvent necessary to dissolve the product and allow for slow cooling.[3][4]
-
Column Chromatography: Amides can sometimes be challenging to purify by column chromatography, leading to yield loss.[1] If you must use this method, ensure proper mobile phase selection to achieve good separation and recovery.
-
Extraction: Ensure the pH of the aqueous layer is appropriate during extraction to prevent your product from partitioning into the aqueous phase.
-
Data Presentation
Table 1: Typical Purity and Yield for Purification Methods
| Purification Method | Typical Purity Level | Expected Recovery Yield | Notes |
| Recrystallization | >99% | 70-90% | Highly dependent on solvent choice and technique. |
| Column Chromatography | >98% | 50-80% | Yield can be lower due to product retention on the column. |
Note: These are general estimates and actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes) to find a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to your crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Begin eluting with your chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes). To mitigate peak tailing, consider adding 0.1-1% triethylamine to the mobile phase.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: Synthesis of Substituted Methoxypyridines
Welcome to the technical support center for the synthesis of substituted methoxypyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic work.
Troubleshooting Guides
This section provides solutions to specific problems you might be facing in the laboratory.
Guide 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am attempting a Suzuki-Miyaura coupling with a bromo-methoxypyridine and a boronic acid, but I am getting very low yield or only starting material back. What could be the problem?
Answer: Low yields in Suzuki-Miyaura couplings involving methoxypyridines are a frequent issue. Here are several factors to investigate:
-
Instability of Pyridylboronic Acids: Simple pyridylboronic acids, especially those with the boron group at the 2-position, are prone to decomposition and protodeboronation.
-
Recommendation: Consider using more stable boronic acid alternatives such as MIDA (N-methyliminodiacetic acid) boronates or trifluoroborate salts.
-
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. The nitrogen atom in the methoxypyridine can coordinate to the palladium center and inhibit catalysis.
-
Recommendation: For Suzuki couplings, catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands such as SPhos or XPhos are often effective. For Buchwald-Hartwig aminations, aryl chlorides are generally less reactive than bromides or iodides, and may require more specialized catalysts and ligands.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Recommendation: Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. For base-sensitive substrates in Buchwald-Hartwig couplings, weaker bases might be necessary, though this can slow down the reaction rate.
-
-
Solvent and Temperature: The reaction solvent and temperature can significantly impact the outcome.
-
Recommendation: Anhydrous and degassed solvents are essential. Toluene, dioxane, and THF are commonly used. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
Guide 2: Poor Regioselectivity in Functionalization
Question: I am trying to introduce a substituent onto my methoxypyridine ring, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the functionalization of pyridines is a common challenge due to the electronic properties of the ring. Here are some strategies to improve selectivity:
-
Directed Ortho-Metalation (DoM): If your methoxypyridine has a directing group, this can be a powerful technique to achieve functionalization at a specific ortho position.
-
Halogen-Metal Exchange: Starting from a selectively halogenated methoxypyridine allows for the introduction of a variety of functional groups at a defined position via halogen-metal exchange followed by quenching with an electrophile.
-
Temporary Dearomatization: For achieving meta-functionalization, which is often difficult, a strategy involving temporary dearomatization of the pyridine ring can be employed. This can be achieved through the formation of Zincke imine intermediates or oxazino-pyridines, which alters the electronic properties of the ring and allows for regioselective electrophilic attack.
-
Catalytic C-H Functionalization: Recent advances have enabled direct C-H functionalization of pyridines with improved regioselectivity, although this often requires specific catalysts and directing groups.
Guide 3: Unsuccessful or Low-Yield Demethylation
Question: I am trying to demethylate a methoxypyridine to the corresponding hydroxypyridine, but the reaction is not working or gives a low yield. What are some effective methods?
Answer: The demethylation of methoxypyridines can be challenging and may require harsh conditions that can affect other functional groups. Here are some approaches:
-
Boron Tribromide (BBr₃): This is a powerful and commonly used reagent for cleaving aryl methyl ethers. However, it is highly reactive and may not be suitable for sensitive substrates.
-
Thiolate Reagents: Strong nucleophiles like thiolate salts can be effective for demethylation. For instance, sodium trimethylsilanethiolate (NaSSiMe₃) in 1,3-dimethyl-2-imidazolidinone has been used for the demethylation of methoxypyridines in good yields.
-
Magnesium Iodide Etherate: For methoxypyridines with an adjacent carbonyl group, magnesium iodide etherate can be a regioselective demethylating agent.
-
Pyridinium Hydrochloride: Heating with pyridinium hydrochloride is a classic method, though it requires high temperatures.
Guide 4: Difficulty in Purification
Question: My substituted methoxypyridine is proving very difficult to purify by standard silica gel column chromatography. The compound streaks badly and I get poor separation. What can I do?
Answer: The polar and basic nature of methoxypyridines often leads to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are several alternative purification strategies:
-
Use of a Basic Modifier in the Eluent: Adding a small amount of a base like triethylamine or ammonia to the eluent system can help to neutralize the acidic sites on the silica gel and reduce tailing.
-
Alumina Chromatography: Using activated alumina (neutral or basic) as the stationary phase can be a better option for basic compounds than silica gel.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., with a C18 column) can be a very effective purification method.
-
Ion-Exchange Chromatography: Strong cation exchange (SCX) chromatography is specifically designed for the separation of basic compounds and can provide excellent purification.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the purification of very polar compounds that are not well-retained in reverse-phase chromatography.
-
Salt Formation and Recrystallization: Converting the basic methoxypyridine into a salt (e.g., hydrochloride or trifluoroacetate) can sometimes facilitate purification by crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of substituted methoxypyridines?
A1: The primary challenges include:
-
Regiocontrol: Directing substituents to the desired position on the pyridine ring.
-
Cross-Coupling Reactions: Instability of reagents and catalyst inhibition are common issues in reactions like Suzuki and Buchwald-Hartwig couplings.
-
Demethylation: Cleavage of the relatively stable methyl ether bond without affecting other functional groups can be difficult.
-
Purification: The basicity and polarity of methoxypyridines make them challenging to purify using standard chromatographic techniques.
Q2: Are there alternatives to using boronic acids in Suzuki-Miyaura couplings for methoxypyridines?
A2: Yes, due to the instability of many pyridylboronic acids, several alternatives have been developed. These include MIDA boronates and potassium trifluoroborate salts, which are more stable. Additionally, other cross-coupling reactions such as Stille (using organotin reagents), Negishi (using organozinc reagents), and Hiyama (using organosilicon reagents) can be employed, though each has its own advantages and disadvantages regarding toxicity and reagent sensitivity.
Q3: What is the Zincke reaction and how is it relevant to methoxypyridine synthesis?
A3: The Zincke reaction involves the reaction of a pyridine with 2,4-dinitrochlorobenzene and a primary amine to form a pyridinium salt. This reaction can be used to activate the pyridine ring. The pyridinium salt can then undergo ring-opening to form a "Zincke imine," which can be used in various transformations to introduce substituents with high regioselectivity before ring-closing to form a new substituted pyridine. This strategy is particularly useful for achieving functionalization patterns that are difficult to obtain through direct methods.
Q4: How does the position of the methoxy group affect the reactivity of the pyridine ring?
A4: The methoxy group is an electron-donating group. Its position on the pyridine ring influences the electron density at different carbon atoms, thereby directing the regioselectivity of electrophilic and nucleophilic substitution reactions. For example, a methoxy group at the 2- or 4-position will activate the ring towards electrophilic attack at the 3- and 5-positions.
Data Presentation
Table 1: Comparison of Cross-Coupling Alternatives to Suzuki-Miyaura Coupling for Pyridine Synthesis
| Feature | Suzuki-Miyaura Coupling (with Boronic Acid Alternatives) | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., MIDA boronates, trifluoroborates) | Organotin compounds (stannanes) | Organozinc compounds |
| Key Advantages | Low toxicity of boron reagents; commercial availability of many precursors. | Air and moisture-stable reagents; excellent functional group tolerance. | High reactivity; mild reaction conditions; often shorter reaction times. |
|
Technical Support Center: Improving the Regioselectivity of Pyridine Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of pyridine rings, with a focus on achieving high regioselectivity.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor Regioselectivity in Minisci Radical Alkylation
-
Question: My Minisci reaction on an unsubstituted or C2-substituted pyridine is producing a mixture of C2 and C4-alkylated products, with poor selectivity for the desired C4 isomer. What can I do to improve C4 selectivity?
-
Answer: Achieving C4 selectivity in Minisci reactions is a common challenge due to the similar electrophilicity of the C2 and C4 positions.[1] Here are several strategies to improve the regiochemical outcome:
-
Employ a Blocking Group: A highly effective method is to use a removable blocking group on the nitrogen atom. A maleate-derived blocking group has been shown to direct Minisci-type decarboxylative alkylation almost exclusively to the C4 position.[2][3]
-
Tune Reaction Conditions: The regioselectivity of radical additions can be influenced by the solvent and pH.[3] Adding acid often favors the reaction at the alpha-position (C2), so avoiding acidic conditions might increase the proportion of the C4 product.[3]
-
Steric Hindrance: Bulky N-substituents on a pyridinium salt can favor C4-functionalization by sterically shielding the C2 and C6 positions.[3]
-
Photocatalysis: Recent methods using photocatalysis with specific catalysts, such as a dithiophosphoric acid, have shown high regioselectivity for the C4 position by proceeding through a pyridinyl radical mechanism that diverges from classical Minisci chemistry.[4][5][6]
-
Issue 2: Low or No Reactivity in Electrophilic Aromatic Substitution (EAS)
-
Question: My electrophilic aromatic substitution (EAS) reaction on pyridine is giving a very low yield. What can I do?
-
Answer: The pyridine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[7] Here are some troubleshooting steps:
-
Activate the Pyridine Ring: A common and effective strategy is to first oxidize the pyridine to its N-oxide.[2] The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated to yield the substituted pyridine.[2]
-
Use Harsher Reaction Conditions: While generally not recommended due to the risk of decomposition and lack of selectivity, increasing the temperature and using stronger electrophiles might lead to some reaction, likely at the C5 position.[7]
-
Introduce Activating Groups: If your synthesis allows, introducing electron-donating groups onto the pyridine ring can increase its reactivity towards electrophiles.[2]
-
Issue 3: Difficulty Achieving C3 (meta) Functionalization
-
Question: I am trying to functionalize the C3 position of pyridine, but the reaction is either not working or giving me a mixture of isomers. How can I achieve substitution at the C3 position?
-
Answer: The C3 (meta) position of pyridine is challenging to functionalize directly due to its electronic properties.[8] However, several strategies have been developed to overcome this:
-
Directed Ortho-Metalation (DoM): This strategy requires a directing group on the pyridine ring to guide metalation to the adjacent position.[7]
-
Temporary Dearomatization: A newer strategy involves the temporary dearomatization of the pyridine ring, for example, by forming an oxazino-pyridine intermediate. This alters the electronic properties of the ring and allows for regioselective meta-functionalization.[8][9]
-
Transition-Metal Catalysis: Specific ligand-controlled transition-metal catalysis, for instance with palladium, can promote C3-arylation or olefination.[10]
-
Electrochemical Methods: By introducing directing groups, electrochemical bromination has been shown to selectively occur at the meta-position under mild conditions.[11]
-
Frequently Asked Questions (FAQs)
General Concepts
-
Question: Why is achieving regioselectivity in pyridine functionalization so challenging?
-
Answer: The functionalization of pyridine rings presents a significant challenge due to the electron-deficient nature of the ring and the presence of the nitrogen atom.[3] The nitrogen deactivates the ring towards electrophilic substitution, similar to a nitro group in benzene, and directs substitution to the C3 position.[3] Conversely, nucleophilic and radical substitutions are favored at the C2 and C4 positions because the electron-withdrawing nitrogen can stabilize anionic intermediates.[3] This interplay of electronic effects, steric hindrance, and reaction conditions often leads to mixtures of regioisomers.[3]
-
Question: Which positions on the pyridine ring are most reactive towards different types of reagents?
-
Answer: The reactivity of the different positions on the pyridine core is highly dependent on the reaction type:
-
Electrophilic Aromatic Substitution: The pyridine ring is generally unreactive.[7] If functionalization occurs, it is favored at the C3 position.[3]
-
Nucleophilic Aromatic Substitution: This reaction requires a leaving group on the pyridine ring. The most favorable positions for nucleophilic attack are C2 and C6 (ortho to the nitrogen) and C4 (para to the nitrogen).[7]
-
Radical Substitution (e.g., Minisci Reaction): Radical attack is favored at the C2 and C4 positions.[3]
-
Directed Ortho-Metalation (DoM): The site of functionalization is determined by the position of a directing metalation group (DMG).[7]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for C-H Arylation of 2-Phenylpyridine Derivatives
| Parameter | Palladium-Catalyzed Arylation | Photoredox-Catalyzed Arylation |
| Catalyst System | Pd(OAc)₂ / Ligand | Ru(bpy)₃Cl₂ or other photocatalyst |
| Arylating Agent | Aryl iodides, arylboronic acids, diaryliodonium salts | Arenediazonium salts |
| Typical Catalyst Loading | 2-10 mol% | 1-5 mol% |
| Reaction Temperature | 80-120 °C | Room Temperature |
| Directing Group | Often required for high regioselectivity | Not always necessary |
| Reference | [12] | [12] |
Experimental Protocols
Protocol 1: Synthesis of Pyridine N-oxide
This protocol is a general procedure for the synthesis of pyridine N-oxide, which can then be used for regioselective C4-functionalization.
-
Materials:
-
Pyridine
-
40% Peracetic acid
-
Isopropyl alcohol
-
Ether
-
-
Procedure:
-
In a well-ventilated fume hood, stir the pyridine.
-
Add 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.
-
Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105°C/1mm as a colorless solid.
-
-
Safety Note: Reactions involving peracids are potentially explosive. Appropriate safety precautions must be taken.[2]
Protocol 2: Directed Ortho-Metalation (DoM)
This is a general protocol for the functionalization of a pyridine derivative containing a directing metalation group (DMG).
-
Materials:
-
Pyridine substrate with a DMG
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Organolithium base (e.g., n-BuLi, s-BuLi, or LDA)
-
Electrophile
-
-
Procedure:
-
Dissolve the substrate in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon, nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium base and stir for the specified time to allow for deprotonation.
-
Add the desired electrophile and allow the reaction to proceed.
-
Quench the reaction and perform a standard aqueous workup to isolate the product.
-
Visualizations
Caption: A workflow for troubleshooting poor regioselectivity.
Caption: Reactivity of pyridine positions towards different reagents.
Caption: A decision tree for selecting a functionalization strategy.
References
- 1. air.unimi.it [air.unimi.it]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. benchchem.com [benchchem.com]
- 8. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Preventing decomposition of "N-(2-Methoxypyridin-3-yl)pivalamide" during storage
Welcome to the technical support center for N-(2-Methoxypyridin-3-yl)pivalamide. This guide provides troubleshooting advice and frequently asked questions to help you prevent the decomposition of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
Based on the structure of this compound, the primary modes of decomposition are likely hydrolysis of the amide bond and oxidation of the methoxypyridine ring. These reactions can be accelerated by exposure to moisture, acidic or basic conditions, high temperatures, and light.
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a controlled low temperature, and protected from light.
Q3: I've observed a change in the color of my sample. What could be the cause?
A change in color, such as yellowing or browning, often indicates the formation of degradation products. This is frequently a result of oxidation of the pyridine ring, which can be initiated by exposure to air and/or light.
Q4: My compound shows poor solubility after storage. What might be the issue?
Reduced solubility can be a sign of decomposition, where the degradation products may be less soluble or have polymerized. It is recommended to re-analyze the purity of the material if you encounter solubility issues.
Troubleshooting Guide
If you suspect that your sample of this compound has started to decompose, follow this troubleshooting guide.
Issue 1: Purity of the compound has decreased over time, as confirmed by HPLC analysis.
-
Potential Cause A: Hydrolysis. The amide bond is susceptible to cleavage in the presence of water.
-
Solution: Store the compound in a desiccator to minimize exposure to humidity. Ensure that any solvents used to prepare solutions are anhydrous.
-
-
Potential Cause B: Oxidation. The electron-rich methoxypyridine ring can be prone to oxidation.
-
Solution: Store the compound under an inert atmosphere (argon or nitrogen). Use amber vials or store in the dark to prevent photo-oxidation.
-
Issue 2: Inconsistent results in biological assays.
-
Potential Cause: The presence of active or interfering degradation products.
-
Solution: Re-purify the compound using an appropriate method, such as recrystallization or column chromatography. Always use freshly prepared solutions for assays and verify the purity of the stock material before use.
-
Data on Storage Conditions
The following table summarizes recommended storage conditions to minimize decomposition, based on general principles for analogous chemical structures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light | Protect from light (Amber vial/dark) | Prevents photo-degradation. |
| Humidity | Store in a desiccator | Prevents hydrolysis. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Gradient: Start at 10% acetonitrile, ramp to 90% over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Visual Guides
Caption: Potential decomposition pathways for this compound.
Validation & Comparative
A Comparative Guide to Precursors in Kinase Inhibitor Synthesis: N-(2-Methoxypyridin-3-yl)pivalamide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a privileged scaffold in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. The choice of a suitably functionalized pyridine precursor is a critical decision in the synthesis of such inhibitors, impacting reaction efficiency, yield, purity, and scalability. This guide provides an objective comparison of N-(2-Methoxypyridin-3-yl)pivalamide and other common pyridine-based precursors used in the synthesis of various classes of kinase inhibitors, supported by experimental data and detailed protocols.
Introduction to Pyridine-Based Precursors
Substituted pyridines are essential building blocks for a wide range of kinase inhibitors targeting diverse signaling pathways implicated in cancer and inflammatory diseases. The nature and position of substituents on the pyridine ring dictate the synthetic strategy and can significantly influence the pharmacological properties of the final compound.
This compound and its derivatives are often employed in the synthesis of inhibitors targeting the PI3K/mTOR pathway. The methoxy and pivalamide groups can serve as protecting or directing groups and can be precursors to other functionalities.
This guide will compare the synthetic utility of this compound with other widely used pyridine precursors, including:
-
Aminopyridines: Versatile precursors for introducing various side chains via amination or cross-coupling reactions.
-
Halopyridines: Key substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
-
Hydroxypyridines: Precursors for ether linkages, a common motif in many kinase inhibitors.
-
Pyrrolo[2,3-d]pyrimidines: A distinct class of bicyclic heteroaromatic precursors, particularly important for the synthesis of JAK inhibitors.
Comparative Analysis of Precursor Performance
The selection of a precursor often involves a trade-off between availability, cost, and its performance in key synthetic steps. The following tables summarize quantitative data for the synthesis of different classes of kinase inhibitors using various pyridine-based precursors.
PI3K/mTOR Inhibitor Synthesis
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The synthesis of inhibitors targeting this pathway often involves the construction of complex heterocyclic systems.
| Precursor | Key Reaction | Target Compound Class | Reported Yield | Purity | Scalability Notes |
| This compound derivative | Sulfonamide formation | PI3K/mTOR dual inhibitors | Good to high | High | Amenable to multi-gram scale synthesis. |
| 5-Bromo-2-methoxypyridin-3-amine | Suzuki Coupling | PI3K/mTOR dual inhibitors | 70-90% | >95% | Widely used in medicinal chemistry, scalable. |
| (5-Amino-6-methoxypyridin-3-yl)boronic acid pinacol ester | Suzuki Coupling | PI3K/mTOR macrocycles | 50-80% | >95% | Boronic esters offer good stability and reactivity. |
c-Met Inhibitor Synthesis
The c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. Inhibitors often feature a substituted pyridine core.
| Precursor | Key Reaction | Target Compound Class | Reported Yield | Purity | Scalability Notes |
| 2-Amino-5-bromopyridine | Suzuki Coupling | Pyridine derivatives | 60-85% | >98% | Common and cost-effective starting material. |
| 2,6-Dichloropyridine | SNAr | Crizotinib analogues | Variable | Good | Sequential substitution requires careful control. |
| 3-Fluoro-2,6-dichloropyridine | SNAr | Crizotinib | Good | High | Key precursor for a marketed drug. |
JAK Inhibitor Synthesis
The Janus kinase (JAK) family plays a critical role in cytokine signaling and is a key target for autoimmune diseases and some cancers.
| Precursor | Key Reaction | Target Compound Class | Reported Yield | Purity | Scalability Notes |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | SNAr | Tofacitinib | Moderate to Good | High | A common and commercially available deazapurine core. |
| Substituted Pyrrolopyridines | Heck Reaction | Tricyclic JAK inhibitors | Good | High | Allows for the construction of rigid scaffolds. |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Synthesis of a PI3K/mTOR Inhibitor Intermediate via Suzuki Coupling
This protocol describes the synthesis of a key biaryl intermediate using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
5-Bromo-2-methoxypyridin-3-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Sodium carbonate solution (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add 5-bromo-2-methoxypyridin-3-amine, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and the 2M sodium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Synthesis of a c-Met Inhibitor Intermediate via SNAr Reaction
This protocol outlines the nucleophilic aromatic substitution (SNAr) to introduce an aniline moiety onto a dichloropyridine core.
Materials:
-
2,6-Dichloro-3-fluoropyridine (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol
Procedure:
-
In a sealed tube, dissolve 2,6-dichloro-3-fluoropyridine and the substituted aniline in n-butanol.
-
Add DIPEA to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Protocol 3: Synthesis of a JAK Inhibitor Core via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of a chloropyrrolopyrimidine with a protected amine.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Protected piperidine amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (2.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a flame-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous 1,4-dioxane, followed by 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the protected piperidine amine.
-
Seal the flask and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a representative signaling pathway targeted by these kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
The choice of a pyridine precursor is a multifaceted decision that significantly influences the overall efficiency and success of a kinase inhibitor synthesis campaign. While this compound and its derivatives serve as valuable building blocks, particularly for PI3K/mTOR inhibitors, a wide array of alternative pyridine-based precursors offer distinct advantages for accessing diverse kinase inhibitor scaffolds. This guide provides a framework for comparing these precursors based on available data, enabling researchers to make informed decisions for their specific synthetic targets. The provided protocols and diagrams offer practical guidance for the synthesis and understanding of the biological context of these important therapeutic agents.
A Comparative Guide to Methoxypyridine and Chloropyridine Scaffolds in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic functionalization of this heterocycle is a key aspect of drug design and development. Among the vast array of substituted pyridines, methoxypyridines and chloropyridines represent two of the most utilized scaffolds. This guide provides an objective comparison of these two vital building blocks, supported by experimental data and detailed protocols, to aid researchers in making informed decisions during the drug synthesis process.
Physicochemical Properties: A Tale of Two Substituents
The choice between a methoxy and a chloro substituent on a pyridine ring can significantly influence the physicochemical properties of a drug molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Methoxypyridine | Chloropyridine | Comparison and Implications in Drug Design |
| Electronic Effects | The methoxy group is generally considered electron-donating through resonance but electron-withdrawing inductively. This can modulate the basicity of the pyridine nitrogen. | The chloro group is electron-withdrawing through induction, which decreases the basicity of the pyridine nitrogen. | The differing electronic nature of these substituents can influence pKa, which in turn affects solubility and receptor interactions. The less basic nature of 2-methoxypyridines can be advantageous in certain synthetic steps.[1] |
| Lipophilicity (clogP) | The methoxy group generally increases lipophilicity to a lesser extent than a chloro group. | The chloro group significantly increases lipophilicity. | Higher lipophilicity can improve membrane permeability but may also lead to increased metabolic liability and off-target effects. Controlling lipophilicity is a critical aspect of drug design.[2][3][4] |
| Metabolic Stability | The methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes, which can be a metabolic liability. | The chloro group is generally more metabolically stable, though aromatic hydroxylation is still possible. | The potential for metabolism of the methoxy group should be considered during lead optimization. In some cases, this metabolic pathway can be exploited for prodrug strategies. |
| Hydrogen Bonding | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. | The chloro group is a weak hydrogen bond acceptor. | The ability of the methoxy group to participate in hydrogen bonding can be crucial for target binding and can influence solubility. |
| Bioisosterism | Methoxy and chloro groups are sometimes considered bioisosteres of other functional groups, such as a methyl group. | The chloro group is a classical bioisostere of the methyl group.[5] | Bioisosteric replacement is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound.[6][7] The choice between a methoxy and chloro group can be a key step in this optimization process. |
Reactivity and Synthetic Accessibility
Both methoxypyridine and chloropyridine scaffolds are versatile intermediates in a variety of chemical transformations, particularly in the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex drug molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools in the medicinal chemist's arsenal. Both methoxy- and chloropyridines are common substrates in these reactions.
Suzuki-Miyaura Coupling:
This reaction is widely used to form biaryl structures. The reactivity of the pyridine substrate can be influenced by the nature and position of the substituent.
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Good to Excellent | [8] |
| 3-Chloro-5-fluoro-2-methoxypyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Not specified | [9] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 100 | 81 | [10] |
| Various Chloropyridines | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 75-95 | [11] |
Buchwald-Hartwig Amination:
This reaction is a go-to method for the formation of arylamines. Chloropyridines are common substrates, although their lower reactivity compared to bromopyridines often necessitates more robust catalytic systems.
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | 65-95 | [12] |
| 2-Chloropyrimidines | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 80-120 | Good to Excellent | [13] |
| Estrone-derived Aryl Halides | Pd(OAc)₂/X-Phos | Cs₂CO₃ | Toluene/DMF | 100 | High | [14] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups like chlorine, makes it susceptible to nucleophilic aromatic substitution. The methoxy group, being a poorer leaving group than chlorine, is less commonly displaced in SNAr reactions. SNAr reactions on chloropyridines are a classical method for introducing nucleophiles.[15] The regioselectivity of these reactions is well-defined, with substitution occurring preferentially at the 2- and 4-positions.[16][17][18]
Applications in Drug Synthesis: Case Studies
Pexidartinib: A Tale of a Chloropyridine
Pexidartinib (Turalio®) is a tyrosine kinase inhibitor used to treat tenosynovial giant cell tumor.[19] Its synthesis prominently features a chloropyridine moiety as a key building block. Several synthetic routes have been developed, often involving the coupling of a substituted 5-chloro-7-azaindole with a pyridine derivative.[20] One reported synthesis involves the reaction of 5-chloro-7-azaindole and 2-chloro-5-chloromethylpyridine.[20]
PI3K/mTOR Inhibitors: The Role of Methoxypyridine
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[21][22][23][24] Consequently, it is a major target for cancer drug discovery. Several PI3K/mTOR dual inhibitors incorporating a methoxypyridine scaffold have been synthesized and evaluated.[22] For example, a series of sulfonamide methoxypyridine derivatives have shown potent inhibitory activity against PI3Kα and mTOR.[22]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the chloropyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8][25]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.[8][9]
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[9][25]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9][25]
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine
Chloropyridines are less reactive than their bromo and iodo counterparts, often requiring more active catalysts and higher temperatures.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the chloropyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5-2.0 equiv.).[26][27]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.[26]
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the required temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.[13]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[13]
Visualizing Key Pathways and Workflows
PI3K/mTOR Signaling Pathway
The PI3K/mTOR signaling pathway is a critical target in cancer therapy, with many inhibitors in development. Several of these inhibitors utilize a methoxypyridine scaffold to achieve high potency and desirable drug-like properties.[22][28]
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, which are pivotal in the synthesis of drugs containing methoxypyridine or chloropyridine scaffolds.
Caption: A generalized workflow for palladium-catalyzed cross-coupling.
Conclusion
Both methoxypyridine and chloropyridine scaffolds are indispensable tools in the field of drug discovery and development. The choice between them is nuanced and depends on a multitude of factors including the desired physicochemical properties, the synthetic strategy, and the biological target. Chloropyridines offer a robust handle for a variety of cross-coupling and nucleophilic substitution reactions, while methoxypyridines can provide unique electronic and hydrogen bonding properties, along with a different metabolic profile. A thorough understanding of the characteristics and reactivity of each scaffold, as outlined in this guide, will empower researchers to make strategic decisions in the design and synthesis of the next generation of therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. youtube.com [youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. echemi.com [echemi.com]
- 18. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 19. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 20. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structural Integrity of N-(2-Methoxypyridin-3-yl)pivalamide and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise chemical structure of a compound is a foundational pillar of discovery and development. This guide provides a comparative analysis of the structural validation of N-(2-Methoxypyridin-3-yl)pivalamide and its derivatives, offering insights into the experimental data and methodologies crucial for their characterization.
This compound and its analogs are of growing interest in medicinal chemistry. Notably, certain sulfonamide derivatives of methoxypyridine have been investigated as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Validating the structure of these molecules is paramount for understanding their structure-activity relationships and ensuring the reliability of biological data.
This guide will delve into the key analytical techniques used for structural elucidation and provide a comparative summary of available data for the parent compound and its halogenated derivatives.
Spectroscopic Data Comparison
The structural backbone of this compound and its derivatives can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below is a comparative summary of the expected and reported data for the parent compound and two of its derivatives.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spec (m/z) | IR (cm⁻¹) |
| This compound | Data not publicly available | Data not publicly available | Expected [M+H]⁺: 209.13 | Data not publicly available |
| N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide | Data not publicly available | Data not publicly available | Expected [M+H]⁺: 287.04/289.04 | Data not publicly available |
| N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | Data not publicly available | Data not publicly available | Expected [M+H]⁺: 335.03 | Data not publicly available |
Note: While specific experimental spectra for these compounds are not widely published, the expected mass spectrometry data is provided based on their molecular formulas.
Experimental Protocols
The synthesis and structural validation of this compound derivatives follow established organic chemistry principles. Below are generalized experimental protocols for their synthesis and analysis.
Synthesis of this compound
A plausible synthetic route to this compound involves the amidation of 2-methoxy-3-aminopyridine with pivaloyl chloride.
Materials:
-
2-methoxy-3-aminopyridine
-
Pivaloyl chloride
-
Anhydrous dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-methoxy-3-aminopyridine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Structural Validation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Expected signals would include those for the pivaloyl group (a singlet around 1.3 ppm), the methoxy group (a singlet around 3.9 ppm), and the aromatic protons of the pyridine ring (in the 7.0-8.5 ppm region).
-
¹³C NMR: Record the spectrum on the same instrument. Expected signals would include the carbonyl carbon of the amide (around 177 ppm), carbons of the pyridine ring, the methoxy carbon, and the carbons of the pivaloyl group.
Mass Spectrometry (MS):
-
Employ Electrospray Ionization (ESI) or another soft ionization technique to determine the molecular weight. The protonated molecule [M+H]⁺ would be the primary ion observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy:
-
Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic absorption bands would include the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O and C-N stretching vibrations.
Signaling Pathway and Experimental Workflow
As previously mentioned, derivatives of this compound have shown potential as inhibitors of the PI3K/AKT/mTOR pathway. Understanding this pathway is crucial for elucidating the mechanism of action of these compounds.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by derivatives.
The general workflow for validating the structure of a newly synthesized derivative is a systematic process.
Caption: A typical experimental workflow for structural validation.
Biological activity comparison of "N-(2-Methoxypyridin-3-yl)pivalamide" analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of analogs based on the N-(2-methoxypyridin-3-yl) core structure. The focus is on a series of sulfonamide derivatives that have been evaluated as potential anticancer agents through the inhibition of the PI3K/mTOR signaling pathway.
The data presented here is primarily derived from a study on sulfonamide methoxypyridine derivatives as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway often dysregulated in cancer.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro biological activity of a series of N-(2-methoxypyridin-3-yl) benzenesulfonamide analogs. The inhibitory activity against PI3Kα and mTOR enzymes, as well as the anti-proliferative effects on MCF-7 (human breast cancer) and HCT-116 (human colon cancer) cell lines, are presented as IC50 values (the concentration of the compound required to inhibit 50% of the target's activity).
| Compound ID | R Group (Modification on the benzenesulfonamide moiety) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | Quinoline | 0.22 | 23 | 130 | 20 |
| HS-173 | (Reference Compound) | ~0.8 | - | - | - |
| Omipalisib | (Reference Compound) | - | - | - | - |
Note: The table presents a selection of the most potent compound (22c) from the study for clarity, alongside reference compounds. The original study contains a more extensive list of analogs with varying substitutions.
The data indicates that modifications on the benzenesulfonamide portion of the molecule significantly impact the inhibitory activity. Compound 22c , which incorporates a quinoline core, demonstrated particularly potent dual inhibitory activity against both PI3Kα and mTOR, with an IC50 value of 0.22 nM for PI3Kα.[1] This compound also showed strong anti-proliferative activity, especially against the HCT-116 cancer cell line.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
PI3Kα and mTOR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase reaction is performed in a buffer containing the respective kinase (PI3Kα or mTOR), a substrate (e.g., PIP2 for PI3K), and ATP.
-
Compound Incubation: The test compounds (analogs) are added to the reaction mixture at various concentrations and incubated to allow for potential inhibition of the kinase.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: A Kinase Detection Reagent is then added to convert the generated ADP into ATP. This newly synthesized ATP is used by a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescence intensity is measured using a plate reader. The amount of light produced is directly proportional to the amount of ADP generated and, therefore, inversely proportional to the kinase inhibition by the test compound.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative activity of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7 or HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of the sulfonamide analogs.
General Structure of Compared Analogs
Caption: General chemical scaffold of the N-(2-methoxypyridin-3-yl) benzenesulfonamide analogs discussed.
References
Cross-reactivity studies of kinase inhibitors from "N-(2-Methoxypyridin-3-yl)pivalamide"
A detailed guide for researchers and drug development professionals on the cross-reactivity and performance of kinase inhibitors derived from the N-(2-Methoxypyridin-3-yl)pivalamide scaffold.
This guide provides a comparative analysis of a novel series of sulfonamide methoxypyridine derivatives, which are potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The performance of a lead compound from this series, designated as 22c , is highlighted, offering a benchmark for researchers in the field of kinase inhibitor development. The data presented is based on a comprehensive study by Gao et al., which outlines the synthesis and biological evaluation of these compounds.[1][2]
Executive Summary
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. The sulfonamide methoxypyridine derivatives, emerging from the this compound scaffold, have demonstrated significant potential in this area. This guide offers a detailed look at their inhibitory activity and cellular effects, alongside the experimental protocols used for their evaluation.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of a selection of sulfonamide methoxypyridine derivatives against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on the MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cancer cell lines. Compound 22c , featuring a quinoline core, emerged as a highly potent inhibitor in the series.[1]
Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Analogs
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22a | 0.85 | 45 |
| 22b | 0.53 | 38 |
| 22c | 0.22 | 23 |
| 22d | 1.2 | 67 |
| 22h | 0.61 | 35 |
| 22j | 0.47 | 31 |
| 22k | 0.33 | 28 |
Data extracted from a representative set of analogs for illustrative purposes.[1]
Table 2: Anti-Proliferative Activity of Sulfonamide Methoxypyridine Analogs
| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22a | 250 | 40 |
| 22b | 190 | 30 |
| 22c | 130 | 20 |
| 22d | 310 | 60 |
| 22h | 210 | 30 |
| 22j | 180 | 20 |
| 22k | 150 | 20 |
Data extracted from a representative set of analogs for illustrative purposes.[1]
Note: A comprehensive cross-reactivity profile (kinome scan) for compound 22c against a broader panel of kinases is not publicly available at the time of this publication. The presented data is specific to PI3Kα and mTOR.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison with other studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the activity of PI3Kα and mTOR by quantifying the amount of ADP produced during the kinase reaction.
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP Solution: Prepared in kinase buffer. The final concentration should be at or near the Kₘ for each kinase.
-
Kinase Aliquots: Recombinant human PI3Kα and mTOR are diluted to the desired concentration in kinase buffer.
-
Substrate Solution: The appropriate substrate for each kinase is prepared in the kinase buffer.
2. Assay Procedure:
-
A serial dilution of the test compounds (e.g., 22c) is prepared in DMSO and then diluted in kinase buffer.
-
The kinase, substrate, and test compound are pre-incubated in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent.
-
The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
3. Data Analysis:
-
The data is normalized using a vehicle control (0% inhibition) and a control without kinase (100% inhibition).
-
The normalized percent inhibition is plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the anti-proliferative effects of the compounds on cancer cell lines.
1. Cell Culture and Seeding:
-
MCF-7 and HCT-116 cells are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A serial dilution of the test compounds is prepared in the culture medium.
-
The cells are treated with the compounds or a vehicle control (DMSO) and incubated for 72 hours.
3. MTT Assay:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5][6][7]
-
The plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[5][6][7]
-
A solubilization solution (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.[5][6][7]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflows.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to "N-(2-Methoxypyridin-3-yl)pivalamide"-Based Inhibitors: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of kinase inhibitors incorporating the "N-(2-Methoxypyridin-3-yl)" chemical moiety. The focus is on two key classes of inhibitors: dual PI3K/mTOR inhibitors and RIOK2 inhibitors. This document is intended to be a resource for researchers and drug development professionals, offering a side-by-side comparison with alternative compounds and detailing the experimental methodologies used to generate the presented data.
I. Dual PI3K/mTOR Inhibitors
The "N-(2-Methoxypyridin-3-yl)" scaffold is a key component of potent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. One of the most notable examples is Omipalisib (GSK2126458), a derivative of "N-(2-Methoxypyridin-3-yl)pivalamide".
In Vitro Efficacy
The in vitro potency of Omipalisib has been extensively characterized and is compared here with other well-known dual PI3K/mTOR inhibitors, Dactolisib (NVP-BEZ235) and Gedatolisib.
| Inhibitor | Target | Ki (nM) | pAkt-S473 IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line(s) |
| Omipalisib (GSK2126458) | p110α/β/δ/γ, mTORC1/2 | 0.019/0.13/0.024/0.06, 0.18/0.3[1] | 0.41 | 3 | T47D[2] |
| 0.18 | 2.4 | BT474[2] | |||
| 10 | HCT116[2] | ||||
| 10 | Bel7404[2] | ||||
| 130 | MDA-MB-231[2] | ||||
| Dactolisib (NVP-BEZ235) | p110α/γ/δ/β, mTOR | 4/5/7/75, 20.7[3][4] | 6.5 (p-RPS6) | - | - |
| Gedatolisib | pan-PI3K/mTOR | - | - | Superior to single-node inhibitors | Breast cancer cell lines[5][6][7] |
In Vivo Efficacy
The in vivo anti-tumor activity of Omipalisib has been demonstrated in preclinical xenograft models.
| Inhibitor | Animal Model | Tumor Type | Dosing | Key Findings |
| Omipalisib (GSK2126458) | Mouse | BT474 human tumor xenograft | 300 μg/kg, oral | Dose-dependent tumor growth inhibition and reduction in pAkt-S473 levels.[1][2] |
| Dactolisib (NVP-BEZ235) | Rat | Orthotopic glioblastoma xenograft | 20 mg/kg | Prolonged survival when combined with TMZ+RT.[8] |
| Gedatolisib | Mouse | Breast cancer patient-derived xenografts (PDX) | - | More potent and efficacious anti-proliferative and cytotoxic effects compared to single-node PAM inhibitors.[7] |
II. RIOK2 Inhibitors
The "methoxypyridin-3-yl" group is also integral to the structure of highly potent and selective inhibitors of the atypical kinase RIOK2. A prime example is the compound CQ211.
In Vitro Efficacy
CQ211 demonstrates high binding affinity and potent inhibition of RIOK2's ATPase activity.
| Inhibitor | Target | Kd (nM) | ATPase IC50 (µM) | Cell Proliferation IC50 (µM) | Cell Line(s) |
| CQ211 | RIOK2 | 6.1[9][10][11][12] | 0.139 | 0.61 | MKN-1[10] |
| 0.38 | HT-29[10] | ||||
| Alternative RIOK2 Inhibitors | RIOK2 | 160 (Compound 4) | - | 6.6 (Compound 5) | - |
| 200 (Compound 6) |
In Vivo Efficacy
CQ211 has shown promising anti-tumor efficacy in a mouse xenograft model.
| Inhibitor | Animal Model | Tumor Type | Dosing | Key Findings |
| CQ211 | Mouse | MKN-1 xenograft | 25 mg/kg, i.p., daily for 18 days | 30.9% tumor growth inhibition.[9] |
III. Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase (e.g., PI3K, mTOR, RIOK2)
-
Substrate (e.g., peptide or lipid)
-
ATP
-
Test inhibitor (e.g., Omipalisib, CQ211)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: A 5 µL kinase reaction is set up in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.[13] The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.[13][14] The plate is incubated for 40 minutes at room temperature.[13][14]
-
ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well.[13][14] This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. The plate is incubated for 30-60 minutes at room temperature.[13][14]
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Subcutaneous Tumor Xenograft Model in Mice
This model is used to evaluate the in vivo anti-tumor efficacy of the inhibitors.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., BT474, MKN-1)
-
Matrigel (optional, to improve tumor take)
-
Test inhibitor (e.g., Omipalisib, CQ211) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Cancer cells are harvested during their logarithmic growth phase. The cells are washed and resuspended in a suitable medium, sometimes mixed with Matrigel, to a final concentration of 1–5 × 10⁷ cells/mL.[15]
-
Subcutaneous Injection: 100–200 µL of the cell suspension is injected subcutaneously into the flank of the mice.[15]
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured regularly (e.g., 2-3 times a week) using calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[15]
-
Treatment Administration: When tumors reach a predetermined size, mice are randomized into treatment and control groups. The test inhibitor is administered (e.g., orally or intraperitoneally) according to the specified dosing schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes are monitored throughout the treatment period. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric for efficacy.
IV. Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: RIOK2 Signaling and Inhibition Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models [ouci.dntb.gov.ua]
- 7. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. yeasenbio.com [yeasenbio.com]
A Comparative Guide to Assessing the Purity of Synthesized N-(2-Methoxypyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of analytical methodologies for assessing the purity of synthesized "N-(2-Methoxypyridin-3-yl)pivalamide." It offers a comparison with alternative compounds and includes detailed experimental protocols and data presentation to aid researchers in achieving and verifying the desired purity of their target compound.
Introduction to this compound and Its Importance
This compound is a chemical compound of interest in medicinal chemistry and drug discovery. While specific biological activities are not extensively published in publicly available literature, its structural motifs, a substituted pyridine ring coupled with a pivalamide group, are present in various biologically active molecules. For instance, substituted pyridines are known to play roles as inhibitors of kinases such as PI3K/mTOR, which are crucial targets in cancer therapy. The pivaloyl group is often used in medicinal chemistry to introduce steric bulk, which can influence a compound's metabolic stability and pharmacokinetic properties. Therefore, ensuring the high purity of this compound is critical for obtaining accurate and reproducible results in biological assays and for its potential use as a scaffold in drug development.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride in the presence of a base.
This synthesis can lead to several potential impurities that need to be monitored during purity assessment:
-
Unreacted Starting Materials: Residual 2-methoxy-3-aminopyridine and pivaloyl chloride.
-
Byproducts of Pivaloyl Chloride: Pivalic acid can be formed from the hydrolysis of pivaloyl chloride. Pivalic anhydride may also be present as an impurity in the starting material or be formed in situ.
-
Di-acylated Product: Reaction of the amide product with another molecule of pivaloyl chloride, although sterically hindered, could potentially occur under forcing conditions.
-
Solvent and Reagent Residues: Residual base (e.g., pyridine, triethylamine) and reaction solvent.
Comparison of Analytical Methods for Purity Assessment
A multi-pronged analytical approach is recommended to comprehensively assess the purity of synthesized this compound. The following table compares the most common and effective techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution, sensitivity, and reproducibility. | Requires reference standards for absolute quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile impurities and byproducts. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct proton signals. | Provides structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by mass. | High sensitivity and provides molecular weight information. | Isomeric impurities may not be distinguished without chromatography. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and N. | Confirmation of elemental composition. | Provides fundamental composition data. | Does not identify or quantify individual impurities. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for determining the purity of the final product and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a wavelength around 270 nm is a reasonable starting point based on the pyridine chromophore).
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a calibration curve should be prepared using a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities such as residual solvents and starting materials.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components. A typical program could be: hold at 50 °C for 2 minutes, ramp to 280 °C at 15 °C/min, and hold at 280 °C for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 400.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify by comparing peak areas to an internal standard.
¹H NMR Spectroscopy
¹H NMR is crucial for structural confirmation and can be used for a semi-quantitative assessment of purity.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. The relative integration of impurity peaks compared to the product peaks can provide an estimate of their concentration. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.
Comparison with Alternative Compounds
While direct functional alternatives to this compound are not readily identifiable without a specific biological target, we can compare its analytical profile to structurally related compounds that might be used in similar research contexts.
| Compound | Structure | Key Analytical Considerations |
| N-(2-Methoxypyridin-3-yl)acetamide | Similar to the target but with a smaller acetyl group. | Higher volatility may make GC-MS a more suitable primary analytical technique. Potential for di-acetylation as a byproduct. |
| N-(2-Chloropyridin-3-yl)pivalamide | Chloro-substituted analog. | The presence of the chloro group will alter the UV-Vis spectrum, requiring a different detection wavelength in HPLC. The mass spectrum will show a characteristic isotopic pattern for chlorine. |
| N-(pyridin-3-yl)pivalamide | Lacks the methoxy group. | The absence of the methoxy group will change the polarity, requiring adjustment of the HPLC mobile phase gradient. The ¹H NMR spectrum will be simpler in the aromatic region. |
The purity of these alternatives would be assessed using a similar suite of analytical techniques as for this compound, with adjustments to the specific experimental conditions (e.g., HPLC gradient, GC temperature program, NMR solvent) to account for differences in their physicochemical properties.
Conclusion
The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is the primary tool for quantitative purity determination of the final product, while GC-MS is essential for identifying and quantifying volatile impurities. ¹H NMR and Mass Spectrometry are indispensable for structural confirmation. By following the detailed protocols and workflow outlined in this guide, researchers can confidently determine the purity of their synthesized compound, ensuring the reliability and reproducibility of their scientific findings.
A Comparative Guide to Cell-Based Assays for Novel PI3K Inhibitors Derived from a Sulfonamide Methoxypyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel phosphoinositide 3-kinase (PI3K) inhibitors, specifically sulfonamide methoxypyridine derivatives, against established PI3K inhibitors. The performance of these compounds is evaluated through key cell-based assays, with supporting experimental data and detailed protocols to facilitate reproducibility and further investigation.
Introduction to PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are broadly classified into pan-PI3K inhibitors, which target all Class I isoforms (p110α, p110β, p110δ, and p110γ), and isoform-selective inhibitors, which are designed to target specific isoforms that are often implicated in particular cancer types. This guide focuses on the evaluation of novel sulfonamide methoxypyridine derivatives as potential PI3K/mTOR dual inhibitors and compares their cellular activity with well-characterized PI3K inhibitors.
PI3K/AKT/mTOR Signaling Pathway and Inhibition
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell cycle progression, apoptosis, and protein synthesis, often through the activation of the mammalian target of rapamycin (mTOR).
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Comparative Performance of PI3K Inhibitors
The following tables summarize the in vitro efficacy of novel sulfonamide methoxypyridine derivatives in comparison to established PI3K inhibitors in relevant cancer cell lines.
Table 1: Antiproliferative Activity of Sulfonamide Methoxypyridine Derivatives
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 0.22 | 23 | 130 | 20 |
Data extracted from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.
Table 2: Antiproliferative Activity of Established PI3K Inhibitors
| Inhibitor | Target(s) | MCF-7 IC50/GI50 (µM) | HCT-116 IC50/GI50 (µM) |
| Buparlisib (BKM120) | Pan-PI3K | ~0.1-0.7 | Not widely reported |
| Pictilisib (GDC-0941) | Pan-PI3K | ~0.72 | 1.081 |
| Alpelisib (BYL719) | PI3Kα | 0.225 | Not widely reported |
Data compiled from various preclinical studies.[1][2][3][4]
Experimental Workflow for PI3K Inhibitor Evaluation
The characterization of PI3K inhibitors typically follows a structured workflow, starting from biochemical assays to more complex cell-based and in vivo models.
Figure 2: General experimental workflow for the evaluation of PI3K inhibitors.
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below to ensure reproducibility.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[5]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium
-
PI3K inhibitors (test compounds and controls)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the PI3K inhibitors in complete culture medium.
-
Treat the cells with various concentrations of the inhibitors and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the inhibitor concentration.
-
Western Blot Analysis for AKT Phosphorylation
This method is used to assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation of its downstream effector, AKT, at key residues such as Ser473.[7]
-
Materials:
-
Cancer cell lines
-
PI3K inhibitors
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and grow to approximately 70-80% confluency.
-
Treat cells with various concentrations of PI3K inhibitors for a specified time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold lysis buffer.[8]
-
Quantify the protein concentration in the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (e.g., at a 1:1000 dilution) overnight at 4°C.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.
-
Use densitometry to quantify the band intensities and determine the ratio of p-AKT to total AKT.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and the loss of membrane integrity using propidium iodide (PI).[10]
-
Materials:
-
Cancer cell lines
-
PI3K inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with PI3K inhibitors for the desired time to induce apoptosis.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube before analysis.
-
Analyze the samples by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the live cell population (Annexin V negative, PI negative).
-
Conclusion
The evaluation of novel PI3K inhibitors, such as the sulfonamide methoxypyridine derivatives, requires a systematic approach using a panel of robust cell-based assays. The data presented in this guide suggests that these novel compounds exhibit potent antiproliferative activity, comparable to or exceeding that of some established PI3K inhibitors in the tested cell lines. By utilizing the detailed protocols provided, researchers can further characterize the mechanism of action of these and other novel inhibitors, contributing to the development of more effective cancer therapeutics.
References
- 1. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 2. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. promega.com [promega.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel N-(2-Methoxypyridin-3-yl)pivalamide Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel small molecule inhibitors is a cornerstone of modern drug development. Compounds based on the N-(2-methoxypyridin-3-yl)pivalamide scaffold represent a promising area of research. Pivalamide derivatives have been explored for their role in constructing molecules with notable enzyme inhibition activity[1], and methoxypyridine derivatives have been successfully designed as potent kinase inhibitors, including dual PI3K/mTOR inhibitors[2].
This guide provides a framework for benchmarking novel this compound derivatives against established inhibitors. It outlines the necessary experimental protocols, data presentation standards, and relevant biological pathways to contextualize the findings.
Data Presentation: Comparative Inhibitory Activity
Effective benchmarking requires the direct comparison of quantitative data. The primary metric for evaluating inhibitory potency is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. Data should be presented in a clear, tabular format.
Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM)
| Compound | Target Kinase A (e.g., PI3Kα) | Target Kinase B (e.g., mTOR) | Off-Target Kinase C | Off-Target Kinase D | Selectivity Index (C/A) |
| Derivative 1.1 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Derivative 1.2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Control Inhibitor 1 | [Known Value] | [Known Value] | [Known Value] | [Known Value] | [Known Value] |
| Control Inhibitor 2 | [Known Value] | [Known Value] | [Known Value] | [Known Value] | [Known Value] |
Note: This table is a template. Experimental values for the novel derivatives would be determined through the protocols outlined below. Control inhibitors should be well-characterized compounds for the target of interest.
Experimental Protocols
Detailed and reproducible methodologies are critical for valid comparisons. The following are standard protocols for assessing the inhibitory activity of novel compounds against protein kinases.
In Vitro Kinase Inhibition Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.[3]
Objective: To determine the IC50 value of this compound derivatives against target kinases.
Materials:
-
Recombinant human kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
TR-FRET detection reagents (e.g., LanthaScreen™, HTRF®)
-
Test compounds (derivatives) and control inhibitors
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35)
-
Microplates (e.g., 384-well, low-volume)
-
Microplate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and known inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to the desired final assay concentrations.
-
Assay Reaction:
-
Add assay buffer to the wells of the microplate.
-
Add the test compounds at various concentrations.
-
Add the kinase enzyme and the specific substrate to the wells.
-
Initiate the kinase reaction by adding a concentration of ATP that is near its Km value to ensure competitive inhibition can be accurately measured.[4]
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add the TR-FRET detection reagents (e.g., a europium-labeled antibody specific for the phosphorylated substrate and an Alexa Fluor® 647-labeled tracer).
-
Data Acquisition: After a final incubation period, read the plate on a TR-FRET-compatible microplate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
Cellular Target Engagement Assay (e.g., NanoBRET™)
To confirm that a compound interacts with its intended target within a live cell, a target engagement assay is crucial.[5]
Objective: To quantify the binding affinity of the derivatives to the target kinase in a cellular environment.
Materials:
-
Human cell line (e.g., HCT-116) engineered to express the target kinase fused to a NanoLuc® luciferase.
-
NanoBRET™ fluorescent tracer that binds to the target kinase.
-
Cell culture medium and reagents.
-
Test compounds and control inhibitors.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into 96-well white-bottom plates and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds.
-
Tracer Addition: Add the fluorescent tracer to all wells at a pre-determined optimal concentration.
-
Incubation: Equilibrate the plate for approximately 2 hours at 37°C in a CO2 incubator.
-
Detection: Add the NanoBRET™ substrate and inhibitor solution to all wells.
-
Data Acquisition: Immediately measure the filtered luminescence at 460 nm (donor) and >610 nm (acceptor) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration to determine the IC50, representing the concentration at which 50% of the target is engaged by the test compound.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition points.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Safe Disposal of N-(2-Methoxypyridin-3-yl)pivalamide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle N-(2-Methoxypyridin-3-yl)pivalamide with the appropriate safety measures. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (such as nitrile), should be worn.[1]
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
-
Spill Management: In the event of a spill, it should be contained using an inert absorbent material like sand or vermiculite.[1] The contained material should then be transferred to a sealed and appropriately labeled container for disposal as hazardous waste.
Disposal Protocol for this compound
As a research-grade chemical with potential biological activity, this compound should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][3]
Step 1: Waste Identification and Segregation
-
Properly identify the waste as this compound.
-
Segregate the waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[3][4] It is crucial to avoid mixing with strong acids, bases, or oxidizing agents.
Step 2: Containerization
-
Collect all waste containing this compound, including any unused compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[4][5]
-
Ensure the container is made of a compatible material, is in good condition, and can be securely sealed.[3][4]
Step 3: Labeling
-
Label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard warnings. Based on similar compounds, this may include "Harmful if swallowed" and "Causes serious eye irritation."
-
Indicate the date accumulation started and the responsible researcher's name and contact information.
Step 4: Storage
-
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.[4]
Step 5: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]
-
The likely method of disposal for this type of organic compound is incineration at a permitted hazardous waste facility.[6]
Quantitative Data and Chemical Properties Summary
While specific experimental data for this compound is limited, the table below summarizes key information based on available data for the compound and its structural analogs.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C11H16N2O2 | CymitQuimica[7] |
| Molecular Weight | 208.261 g/mol | CymitQuimica[7] |
| Physical State | Solid | Inferred from similar compounds. |
| Purity | 95% | CymitQuimica[7] |
| CAS Number | 125867-19-8 | CymitQuimica[7] |
| InChI Key | FPRBOVWSWSYETA-UHFFFAOYSA-N | CymitQuimica[7] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General recommendation for chemical reagents.[4] |
| Disposal Method | Incineration via a licensed hazardous waste disposal service. | Best practice for organic research chemicals.[6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. vumc.org [vumc.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Personal protective equipment for handling N-(2-Methoxypyridin-3-yl)pivalamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-(2-Methoxypyridin-3-yl)pivalamide (CAS No. 125867-19-8) is not publicly available. This guide is based on safety information for structurally similar compounds and general best practices for handling laboratory chemicals with unknown hazards. All chemical products should be handled by trained personnel familiar with the potential risks.[1] It is imperative to conduct a thorough risk assessment before use and to consult the supplier for a substance-specific SDS.
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The procedural recommendations are designed to minimize exposure and ensure a safe laboratory environment.
Summary of Chemical Data
Due to the lack of a specific SDS, the following table includes data for the target compound where available and for structurally related compounds to provide context.
| Property | This compound | N-(6-Methoxypyridin-3-yl)pivalamide | N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide |
| CAS Number | 125867-19-8 | 227180-19-0 | Not Available |
| Molecular Formula | C₁₁H₁₆N₂O₂[2] | C₁₁H₁₆N₂O₂[1] | C₁₁H₁₅IN₂O₂[3] |
| Molecular Weight | 208.26 g/mol [2] | 208.26 g/mol [1] | 334.15 g/mol [3] |
| Physical State | Solid (assumed) | Tan to white solid[1] | Solid[3] |
| Melting Point | Not Available | 79-80 °C[1] | Not Available |
| Hazard Statements | Not Available | Not Available (stated to have "unknown hazards and toxicity")[1] | H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[3] |
| Signal Word | Not Available | Not Available[1] | Warning[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier against exposure and is critical when handling chemicals of unknown toxicity.[1] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. Standard eyeglasses are not sufficient. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon contamination. |
| Body Protection | A long-sleeved laboratory coat, fully buttoned. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, such as a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhalation, a primary route of exposure. |
| Footwear | Closed-toe shoes made of a durable material. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk. All handling of this compound should occur within a designated area, such as a chemical fume hood.
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is functioning correctly.
- Gather all necessary equipment and reagents before introducing the compound.
- Don all required Personal Protective Equipment (PPE).
- Have an emergency plan and necessary spill kit materials readily available.
2. Weighing and Transfer:
- Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.
- Use a spatula for transfers and handle the compound gently to avoid creating airborne dust.
- If preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. During Operation:
- Keep the container of this compound sealed when not in use.
- Wash hands thoroughly after handling, even if gloves were worn.
- Avoid eating, drinking, or applying cosmetics in the laboratory area.
4. Post-Handling and Decontamination:
- Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.
- Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands immediately.
- Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and solvents used for cleaning should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
